Dimethyl-F-OICR-9429-COOH
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C27H26F4N4O4 |
|---|---|
Peso molecular |
546.5 g/mol |
Nombre IUPAC |
4-fluoro-3-[3-[[6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonyl]amino]-4-[(3S,5R)-3,4,5-trimethylpiperazin-1-yl]phenyl]benzoic acid |
InChI |
InChI=1S/C27H26F4N4O4/c1-14-12-35(13-15(2)34(14)3)23-7-5-16(18-8-17(26(38)39)4-6-21(18)28)9-22(23)33-25(37)19-11-32-24(36)10-20(19)27(29,30)31/h4-11,14-15H,12-13H2,1-3H3,(H,32,36)(H,33,37)(H,38,39)/t14-,15+ |
Clave InChI |
NLHFYALGJZKULH-GASCZTMLSA-N |
SMILES isomérico |
C[C@@H]1CN(C[C@@H](N1C)C)C2=C(C=C(C=C2)C3=C(C=CC(=C3)C(=O)O)F)NC(=O)C4=CNC(=O)C=C4C(F)(F)F |
SMILES canónico |
CC1CN(CC(N1C)C)C2=C(C=C(C=C2)C3=C(C=CC(=C3)C(=O)O)F)NC(=O)C4=CNC(=O)C=C4C(F)(F)F |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Dimethyl-F-OICR-9429-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl-F-OICR-9429-COOH is a chemical probe and ligand targeting the WD repeat-containing protein 5 (WDR5). It is a derivative of the well-characterized WDR5 inhibitor, OICR-9429. The core function of this class of molecules is to disrupt the protein-protein interaction (PPI) between WDR5 and the mixed-lineage leukemia (MLL) protein, a key component of histone methyltransferase complexes. This guide provides a detailed overview of the mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
The primary mechanism of action of the OICR-9429 scaffold is the potent and selective antagonism of the WDR5-MLL interaction.[1][2][3] This disruption has significant downstream effects on gene expression and cellular processes, making it a molecule of interest in various cancers, including acute myeloid leukemia (AML), bladder cancer, and colon cancer.[1][3][4] The "Dimethyl-F-" and "-COOH" modifications suggest its utility as a ligand for WDR5, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs), which are designed to induce the degradation of target proteins.[5]
Core Mechanism of Action: WDR5-MLL Interaction Antagonism
WDR5 is a crucial component of the SET1/MLL histone H3 lysine 4 (H3K4) methyltransferase complexes. It acts as a scaffold, binding to both the MLL protein and histone H3. This interaction is essential for the catalytic activity of the MLL complex, which leads to the trimethylation of H3K4 (H3K4me3), an epigenetic mark associated with active gene transcription.
OICR-9429 binds with high affinity to a pocket on WDR5 that is normally occupied by a specific arginine-containing sequence of the MLL protein, known as the WDR5-interacting (WIN) motif.[1] By occupying this "arginine-binding pocket," OICR-9429 competitively inhibits the WDR5-MLL interaction.[1][3] This leads to a reduction in H3K4me3 levels at the promoter regions of target genes, subsequently altering gene expression and cellular phenotype.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of OICR-9429.
| Binding Affinity and Displacement | |
| Parameter | Value |
| Binding Affinity (KD) to WDR5 | 93 ± 28 nM[1][2] |
| 24 nM (Biacore)[6] | |
| 52 nM (ITC)[6] | |
| MLL Peptide Displacement (Kdisp) | 64 ± 4 nM[1][2] |
| Cellular Activity and IC50 Values | |
| Cell Line/Context | IC50 Value |
| Disruption of WDR5-MLL1 and WDR5-RbBP5 interaction in cells | < 1 µM[6] |
| T24 Bladder Cancer Cells (48h) | 67.74 µM[3] |
| UM-UC-3 Bladder Cancer Cells (48h) | 70.41 µM[3] |
| TCCSUP Bladder Cancer Cells (48h) | 121.42 µM[3] |
Signaling Pathway
The primary signaling pathway affected by this compound is the WDR5-MLL-mediated histone methylation pathway. The diagram below illustrates the mechanism of action.
References
- 1. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. OICR-9429 | Structural Genomics Consortium [thesgc.org]
what is the structure of Dimethyl-F-OICR-9429-COOH
An In-depth Technical Guide to Dimethyl-F-OICR-9429-COOH: A WDR5 Ligand for Targeted Protein Degradation
Introduction
This compound is a chemical ligand designed to bind to the WD40 repeat-containing protein 5 (WDR5)[1]. It is primarily intended for use in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the targeted degradation of specific proteins[1]. This compound is structurally related to OICR-9429, a well-characterized and potent small-molecule inhibitor of the WDR5-Mixed Lineage Leukemia 1 (MLL1) interaction[2][3]. This guide details the structure, mechanism of action, and potential applications of this compound, drawing upon the extensive research conducted on its parent compound, OICR-9429.
Chemical Structure
The chemical structure of this compound is defined by the following parameters:
-
Chemical Formula: C27H26F4N4O4[1]
-
Molecular Weight: 546.51 g/mol [1]
-
CAS Number: 2407458-49-3[1]
-
SMILES: O=C(C(C(C(F)(F)F)=C1)=CNC1=O)NC2=C(N3C--INVALID-LINK--C)C">C@@HC)C=CC(C4=CC(C(O)=O)=CC=C4F)=C2[1]
This molecule is a derivative of the potent WDR5 antagonist, OICR-9429. The core scaffold responsible for WDR5 binding is maintained, while the addition of a carboxylic acid group provides a chemical handle for conjugation to a linker and an E3 ligase ligand, a necessary step for PROTAC synthesis[1].
For comparison, the chemical name for the parent inhibitor, OICR-9429 , is N-(4-(4-methylpiperazin-1-yl)-3′-(morpholinomethyl)-[1,1′-biphenyl]-3-yl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamide[2].
Mechanism of Action: Targeting the WDR5-MLL Interaction
WDR5 is a critical component of several chromatin-modifying complexes, including the MLL histone methyltransferase complex. This complex is responsible for the trimethylation of histone H3 at lysine 4 (H3K4me3), a key epigenetic mark associated with active gene transcription. In certain cancers, such as acute myeloid leukemia (AML) with C/EBPα mutations and neuroblastoma, the activity of the MLL complex is dysregulated, contributing to disease progression[2][4].
The parent compound, OICR-9429, functions by competitively binding to a pocket on WDR5 that is normally occupied by the WDR5-interacting (WIN) motif of MLL1[2][3]. This binding event physically obstructs the WDR5-MLL1 interaction, leading to the disruption of the MLL complex and a subsequent reduction in H3K4 trimethylation[2][5][6]. This compound is designed to engage WDR5 in the same manner.
Application in PROTAC Development
PROTACs are bifunctional molecules that co-opt the cell's natural protein disposal system—the ubiquitin-proteasome system—to degrade a specific target protein. A PROTAC consists of three parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.
This compound serves as the WDR5-targeting ligand in a PROTAC[1]. When incorporated into a PROTAC, it facilitates the formation of a ternary complex between WDR5 and an E3 ligase. The E3 ligase then tags WDR5 with ubiquitin, marking it for degradation by the proteasome. This approach offers a powerful alternative to simple inhibition, as it leads to the physical removal of the target protein from the cell.
Quantitative Data
The following tables summarize the quantitative data for the parent compound, OICR-9429, which indicate the potency and binding affinity for the core chemical scaffold.
Table 1: Binding Affinity of OICR-9429 for WDR5
| Assay Type | Value | Reference |
| KD (ITC) | 52 nM | [3][7] |
| KD (Biacore) | 24 nM | [3] |
| KD (SPR) | 93 ± 28 nM | [6] |
| Kdisp (FP) | 64 ± 4 nM | [6] |
KD: Dissociation constant; Kdisp: Displacement constant; ITC: Isothermal Titration Calorimetry; Biacore/SPR: Surface Plasmon Resonance; FP: Fluorescence Polarization.
Table 2: Cellular Activity of OICR-9429
| Cell Line | Cancer Type | IC50 | Reference |
| T24 | Bladder Cancer | 67.74 µM | [5] |
| UM-UC-3 | Bladder Cancer | 70.41 µM | [5] |
| TCCSUP | Bladder Cancer | 121.42 µM | [5] |
| IMR32 | Neuroblastoma (MYCN-amplified) | 12.34 µM | [4] |
| LAN5 | Neuroblastoma (MYCN-amplified) | 14.89 µM | [4] |
| In-cell WDR5-MLL1 Disruption | - | < 1 µM | [3][7] |
| In-cell WDR5-RbBP5 Disruption | - | < 1 µM | [3][7] |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
The characterization of WDR5 inhibitors like OICR-9429 involves various biochemical and cell-based assays. Below are representative protocols.
Peptide Displacement Assay (Fluorescence Polarization)
This assay is used to measure the ability of a compound to disrupt the interaction between WDR5 and a fluorescently labeled MLL peptide.
-
Reagents: Recombinant human WDR5 protein, fluorescently labeled MLL WIN-motif peptide, test compound (e.g., OICR-9429), assay buffer.
-
Procedure: a. Prepare a solution of WDR5 and the fluorescent MLL peptide in assay buffer and incubate to allow binding. b. Add serial dilutions of the test compound to the WDR5-peptide complex in a 96-well or 384-well plate. c. Incubate the plate to allow the displacement reaction to reach equilibrium. d. Measure the fluorescence polarization (FP) signal using a suitable plate reader.
-
Data Analysis: A decrease in the FP signal indicates displacement of the fluorescent peptide from WDR5. The data is plotted as FP signal versus compound concentration, and the IC50 or Kdisp value is calculated from the resulting curve[2].
Cell Viability Assay
This assay determines the effect of the compound on cancer cell proliferation and survival.
-
Cell Culture: Plate cancer cells (e.g., human AML cells, bladder cancer cells) in 96-well plates and allow them to adhere overnight[5][6].
-
Treatment: Treat the cells with a range of concentrations of the test compound (e.g., OICR-9429) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours)[5][6].
-
Measurement: Assess cell viability using a commercially available kit, such as a Cell Titer-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells[6].
-
Data Analysis: Luminescence is measured with a luminometer. The results are normalized to the vehicle control, and the IC50 value is determined by plotting cell viability against compound concentration.
In Vivo Xenograft Studies
Animal models are used to evaluate the anti-tumor efficacy of WDR5 inhibitors.
-
Model System: Establish tumor xenografts by subcutaneously or orthotopically implanting human cancer cells or patient-derived xenograft (PDX) tissues into immunodeficient mice[5][8].
-
Treatment: Once tumors reach a palpable size, randomize the animals into treatment and control groups. Administer the test compound (e.g., OICR-9429) or vehicle via a relevant route, such as intraperitoneal (i.p.) injection, at a defined dose and schedule[5][8].
-
Monitoring: Monitor tumor volume using caliper measurements and animal body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Tumor weight and volume are measured, and tissues may be collected for further analysis (e.g., histology, western blotting) to assess target engagement and downstream effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 4. Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. scitechnol.com [scitechnol.com]
- 8. researchgate.net [researchgate.net]
Probing the WDR5-MLL Interaction: A Technical Guide to the Binding Affinity of OICR-9429 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of OICR-9429, a potent and selective small-molecule antagonist of the WD repeat-containing protein 5 (WDR5). While specific quantitative binding data for its derivative, Dimethyl-F-OICR-9429-COOH, is not extensively available in public literature, this document will focus on the well-characterized parent compound, OICR-9429, which serves as a critical tool for studying the biological functions of WDR5 and for developing novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs) utilizing ligands like this compound.[1]
Quantitative Binding Affinity of OICR-9429 to WDR5
OICR-9429 is a high-affinity ligand for WDR5, effectively disrupting its interaction with the Mixed Lineage Leukemia (MLL) protein. This interaction is crucial for the assembly and enzymatic activity of the MLL1 complex, which is a key regulator of histone H3 lysine 4 (H3K4) methylation and is implicated in various cancers.[2][3][4] The binding affinity of OICR-9429 to WDR5 has been determined using multiple biophysical techniques, yielding consistent nanomolar affinity values.
| Parameter | Value | Method | Reference |
| Kd | 93 ± 28 nM | Not Specified | [5][6][7] |
| Kd | 24 nM | Biacore (Surface Plasmon Resonance) | [8] |
| Kd | 52 nM | Isothermal Titration Calorimetry (ITC) | [8][9] |
| Kd | 0.03 µM | Surface Plasmon Resonance | [5] |
| Kdisp | 64 ± 4 nM | Fluorescence Polarization | [3][5] |
| IC50 | < 1 µM | Cellular disruption of WDR5-MLL1 and WDR5-RbBP5 interactions | [8] |
Kd : Dissociation constant, a measure of binding affinity where a lower value indicates stronger binding. Kdisp : Displacement constant, indicating the concentration of the compound required to displace a fluorescently labeled peptide from WDR5. IC50 : Half-maximal inhibitory concentration, representing the concentration of the compound needed to inhibit a biological process by 50%.
Experimental Protocols
The determination of the binding affinity of OICR-9429 to WDR5 involves several key biophysical and biochemical assays. Below are detailed methodologies for the principal techniques cited.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions.
Objective: To determine the on-rate (ka), off-rate (kd), and dissociation constant (Kd) of the OICR-9429-WDR5 interaction.
Methodology:
-
Immobilization: Recombinant human WDR5 protein (residues 1-334) is expressed in E. coli BL21(DE3) cells and purified.[5] The purified protein is then immobilized on a sensor chip surface.
-
Binding: A series of concentrations of OICR-9429 in a suitable buffer are flowed over the sensor chip surface.
-
Detection: The binding of OICR-9429 to the immobilized WDR5 protein causes a change in the refractive index at the surface, which is detected by the instrument and recorded as a response unit (RU) signal.
-
Data Analysis: The association and dissociation phases of the binding curves are analyzed using appropriate kinetic models to calculate ka, kd, and subsequently the Kd (Kd = kd/ka).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, allowing for the determination of thermodynamic parameters of the interaction.
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the OICR-9429-WDR5 interaction.
Methodology:
-
Sample Preparation: Purified WDR5 protein is placed in the sample cell of the calorimeter, and OICR-9429 is loaded into the injection syringe. Both are in the same buffer to minimize heat of dilution effects.
-
Titration: A series of small injections of OICR-9429 are made into the WDR5 solution.
-
Heat Measurement: The instrument measures the heat released or absorbed upon each injection.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of the ligand to the protein. The curve is then fitted to a binding model to determine the Kd, n, and ΔH. The entropy (ΔS) can then be calculated.
Fluorescence Polarization (FP) Assay
FP is a solution-based, homogeneous technique used to assess competitive binding.
Objective: To determine the displacement constant (Kdisp) of OICR-9429 for the WDR5-MLL interaction.
Methodology:
-
Assay Setup: A fluorescently labeled peptide derived from the WDR5-interacting (WIN) motif of MLL (e.g., 9-Ala-FAM peptide) is incubated with purified WDR5 protein.[5]
-
Competition: Increasing concentrations of OICR-9429 are added to the mixture.
-
Measurement: The fluorescence polarization of the solution is measured. When the fluorescent peptide is bound to the larger WDR5 protein, it tumbles slowly in solution, resulting in high polarization. When displaced by OICR-9429, the free fluorescent peptide tumbles more rapidly, leading to a decrease in polarization.
-
Data Analysis: The data is plotted as fluorescence polarization versus the concentration of OICR-9429. The Kdisp is determined from the resulting dose-response curve.
WDR5 Signaling and Mechanism of OICR-9429 Action
WDR5 is a crucial scaffolding protein that plays a central role in several epigenetic regulatory complexes.[10] Its best-characterized function is within the MLL/SET1 histone methyltransferase complexes, where it is essential for the methylation of H3K4, a mark associated with active gene transcription.[10][11] OICR-9429 acts as a competitive antagonist by binding to the "WIN site" on WDR5, the same pocket that recognizes a specific motif on MLL1.[3][4] By occupying this site, OICR-9429 prevents the recruitment of MLL1 to WDR5, thereby inhibiting the assembly and activity of the MLL1 complex and leading to a reduction in H3K4 trimethylation.[2][5] This disruption of the WDR5-MLL interaction has been shown to be a promising therapeutic strategy in certain cancers, such as acute myeloid leukemia (AML) with C/EBPα mutations.[3]
Beyond its role in the MLL complex, WDR5 is involved in other cellular processes, including signal transduction and cell cycle progression.[10] For instance, WDR5 has been shown to be essential for the assembly of the VISA-associated signaling complex in response to viral infection, leading to the activation of IRF3 and NF-κB.[12] WDR5 also interacts with other proteins, such as c-Myc, and is involved in pathways related to tumorigenesis and metastasis.[13]
Visualizations
OICR-9429 Mechanism of Action
Caption: Mechanism of OICR-9429 action on the WDR5-MLL pathway.
Experimental Workflow for Binding Affinity Determination
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. OICR-9429 | JAK | Histone Methyltransferase | TargetMol [targetmol.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 9. scitechnol.com [scitechnol.com]
- 10. Insights into WDR5: unveiling its functions, regulation, and impact on skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. WDR5 is essential for assembly of the VISA-associated signaling complex and virus-triggered IRF3 and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WDR5 facilitates EMT and metastasis of CCA by increasing HIF-1α accumulation in Myc-dependent and independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: OICR-9429 and its Carboxylated Derivative, Dimethyl-F-OICR-9429-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of OICR-9429, a potent and selective small molecule inhibitor of the WDR5-MLL interaction, and its derivative, Dimethyl-F-OICR-9429-COOH. OICR-9429 has emerged as a critical chemical probe for studying the biological functions of WDR5 and as a starting point for the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs). This document details the synthesis pathway of the parent compound, its mechanism of action, biological activity, and relevant experimental protocols. While the specific synthesis of this compound is detailed as "intermediate 19" in patent WO2019246570A1, public access to the full text of this patent, and thus the explicit synthesis protocol, is currently unavailable. This guide, therefore, focuses on the established knowledge surrounding OICR-9429 and the known context of its derivative in PROTAC development.
OICR-9429: A Selective WDR5-MLL Interaction Inhibitor
OICR-9429 is a high-affinity antagonist of the WD repeat-containing protein 5 (WDR5).[1] WDR5 is a crucial component of multiple chromatin-modifying complexes, most notably the mixed-lineage leukemia (MLL) histone methyltransferase complexes. By binding to a pocket on WDR5 that is essential for its interaction with MLL, OICR-9429 effectively disrupts the assembly and enzymatic activity of the MLL complex. This disruption leads to a reduction in histone H3 lysine 4 (H3K4) methylation, a key epigenetic mark associated with active gene transcription. The dysregulation of MLL and H3K4 methylation is implicated in various cancers, particularly acute myeloid leukemia (AML).
Mechanism of Action
The primary mechanism of action of OICR-9429 is the competitive inhibition of the protein-protein interaction (PPI) between WDR5 and the MLL protein.[1] This targeted disruption of the WDR5-MLL axis leads to downstream effects on gene expression, cell proliferation, and differentiation in cancer cells.
Synthesis Pathway of OICR-9429
The synthesis of OICR-9429 has been reported in the scientific literature. A generalized synthetic scheme is presented below.
This compound: A Derivative for PROTAC Synthesis
This compound is a derivative of OICR-9429 that has been developed as a ligand for WDR5, specifically for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. In this context, this compound serves as the "warhead" that binds to WDR5. The carboxylic acid moiety provides a convenient attachment point for a linker, which is then connected to an E3 ligase ligand.
As previously mentioned, the detailed synthesis of this compound is described in patent WO2019246570A1 as "intermediate 19". While the exact protocol remains proprietary, the general strategy would involve modification of the OICR-9429 scaffold to introduce the dimethyl, fluorine, and carboxylic acid functionalities.
Quantitative Data Summary
The following tables summarize key quantitative data for OICR-9429 based on publicly available information.
Table 1: Binding Affinity and Inhibitory Concentrations of OICR-9429
| Parameter | Value | Assay Method | Reference |
| Kd | 93 ± 28 nM | Isothermal Titration Calorimetry (ITC) | [2] |
| IC50 | 64 nM | Fluorescence Polarization (FP) | [1] |
Table 2: In Vitro Cellular Activity of OICR-9429
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| T24 | Bladder Cancer | 67.74 | 48 | [3] |
| UM-UC-3 | Bladder Cancer | 70.41 | 48 | [3] |
| TCCSUP | Bladder Cancer | 121.42 | 48 | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of OICR-9429 (e.g., 0-250 µM) for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (DMSO-treated) cells and determine the IC50 values.
Western Blot Analysis for H3K4me3 Levels
-
Cell Lysis: Treat cells with OICR-9429 or DMSO (control) for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against H3K4me3 and a loading control (e.g., total Histone H3 or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of H3K4me3.
Conclusion
OICR-9429 is a well-validated and highly selective chemical probe for studying the function of WDR5. Its ability to disrupt the WDR5-MLL interaction has made it an invaluable tool in cancer research, particularly in the context of hematological malignancies. The development of derivatives such as this compound highlights the potential of the OICR-9429 scaffold in the design of novel therapeutic modalities like PROTACs. While the precise synthetic details for this derivative from the specified patent are not publicly accessible, the foundational knowledge of OICR-9429's chemistry and biology provides a strong basis for further research and development in this area. Future work to elucidate and publish the synthesis of such key intermediates will be crucial for advancing the field of targeted protein degradation.
References
An In-depth Technical Guide to Dimethyl-F-OICR-9429-COOH and its Role in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted protein degradation has witnessed a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a novel therapeutic modality by hijacking the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A key component in the rational design of effective PROTACs is the development of high-affinity ligands for the protein of interest. This guide focuses on Dimethyl-F-OICR-9429-COOH, a crucial building block in the creation of potent PROTACs targeting the WD40-repeat domain 5 (WDR5) protein. WDR5 is a scaffold protein implicated in various cancers, including acute myeloid leukemia (AML) and pancreatic cancer, primarily through its interactions with the MLL histone methyltransferase complex and the oncoprotein c-Myc.[1][2]
This technical guide provides a comprehensive overview of this compound, its parent compound OICR-9429, and their application in the development of WDR5-targeting PROTACs. We will delve into the mechanism of action, present key quantitative data in a structured format, provide detailed experimental protocols for the synthesis and evaluation of these molecules, and visualize the underlying biological pathways and experimental workflows.
Core Compound: From WDR5 Inhibitor to PROTAC Ligand
OICR-9429: A Potent WDR5 Antagonist
OICR-9429 is a well-characterized small molecule that acts as a potent antagonist of the WDR5-MLL interaction.[3][4] It binds with high affinity to the "WIN" site of WDR5, a pocket that is crucial for its interaction with the MLL complex.[2] This disruption of the WDR5-MLL interaction inhibits the histone methyltransferase activity of the complex, leading to downstream effects on gene expression and cancer cell proliferation. The chemical structure of OICR-9429 is provided below.
This compound: The PROTAC Building Block
Quantitative Data on OICR-9429-Based PROTACs
The development of PROTACs from OICR-9429 has led to the creation of potent WDR5 degraders, most notably MS33 and MS67. These PROTACs utilize the von Hippel-Lindau (VHL) E3 ligase to induce the degradation of WDR5.[1] The following tables summarize the key quantitative data for these compounds.
| Compound | Target | Binding Affinity (Kd) | Cell Line | DC50 | Dmax | Reference |
| OICR-9429 | WDR5 | 93 ± 28 nM | - | - | - | [4] |
| MS33 | WDR5 | - | MV4;11 | 260 ± 56 nM | 71 ± 5% | [1] |
| MS67 | WDR5 | 63 nM | MV4;11 | 3.7 ± 1.4 nM | 94 ± 1% | [1][6] |
| MS67 | VCB Complex | 140 nM | - | - | - | [6] |
Table 1: Quantitative data for OICR-9429 and derived PROTACs. DC50 represents the concentration required for 50% degradation, and Dmax is the maximal degradation achieved. The VCB complex consists of VHL, Elongin C, and Elongin B.
| Cell Line | Cancer Type | Sensitivity to MS67 (GI50) | Reference |
| MV4;11 | MLL-rearranged Acute Myeloid Leukemia | 15 nM | [6] |
| EOL-1 | MLL-rearranged Acute Myeloid Leukemia | 38 nM | [6] |
| K562 | Chronic Myeloid Leukemia (MLL-wt) | Insensitive | [6] |
| HL60 | Acute Promyelocytic Leukemia (MLL-wt) | Insensitive | [6] |
Table 2: Anti-proliferative activity of MS67 in various leukemia cell lines. GI50 is the concentration required to inhibit cell growth by 50%.
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action for WDR5 Degradation
The following diagram illustrates the general mechanism by which an OICR-9429-based PROTAC induces the degradation of WDR5.
Caption: General mechanism of WDR5 degradation by an OICR-9429-based PROTAC.
Downstream Signaling Effects of WDR5 Degradation
Degradation of WDR5 has significant downstream consequences, primarily through the disruption of the MLL complex and its interaction with c-Myc. This leads to altered gene expression and anti-tumor effects.
Caption: Signaling pathways affected by the degradation of WDR5.
Experimental Workflow for PROTAC Evaluation
The following diagram outlines a typical workflow for the synthesis and evaluation of a WDR5-targeting PROTAC.
Caption: A typical experimental workflow for WDR5 PROTAC development.
Experimental Protocols
Synthesis of OICR-9429-Based PROTACs
The synthesis of OICR-9429-based PROTACs involves a multi-step process. The following is a generalized protocol based on published methods for the synthesis of compounds like MS33 and MS67.[1][7][8]
1. Synthesis of the OICR-9429 Derivative (Warhead):
-
The synthesis starts with the core scaffold of OICR-9429.
-
The morpholine group is replaced with a piperazine group, which is then functionalized with a short linker precursor, typically containing a protected amine group (e.g., Boc-protected ethylamine). This provides the "exit vector" for linker attachment.
2. Synthesis of the Linker:
-
Linkers of varying lengths and compositions (e.g., PEG-based or alkyl chains) are synthesized with appropriate functional groups at each end for conjugation to the warhead and the E3 ligase ligand. One end might have a carboxylic acid, while the other has a reactive group for attachment to the E3 ligase ligand.
3. Synthesis of the E3 Ligase Ligand:
-
A known E3 ligase ligand, such as a derivative of the VHL ligand or pomalidomide for CRBN, is synthesized with a suitable attachment point.
4. Final PROTAC Assembly:
-
The OICR-9429 derivative is deprotected to reveal the free amine.
-
The linker is then coupled to the OICR-9429 derivative via an amide bond formation reaction using standard coupling reagents (e.g., HATU, DIEA in DMF).
-
The other end of the linker is then coupled to the E3 ligase ligand to yield the final PROTAC molecule.
-
Purification is typically performed using column chromatography and the final product is characterized by NMR and mass spectrometry.
WDR5 Degradation Assay (Western Blot)
This protocol describes the assessment of WDR5 protein levels in cells treated with a PROTAC.[9][10][11]
1. Cell Culture and Treatment:
-
Seed cells (e.g., MV4;11) in 6-well plates at a density of 1 x 106 cells/mL.
-
Allow cells to adhere or stabilize for 24 hours.
-
Treat the cells with various concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 18 hours).
2. Cell Lysis:
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Mix the lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against WDR5 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
7. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
-
Quantify the band intensities using image analysis software (e.g., ImageJ) to determine the extent of WDR5 degradation.
Cell Viability Assay
This protocol measures the effect of WDR5 PROTACs on cell proliferation.[4]
1. Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well).
2. Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC or control compounds.
3. Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
4. Viability Measurement:
-
Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay reagent) to each well according to the manufacturer's protocol.
-
Incubate for a short period to allow the signal to stabilize.
-
Measure the luminescence using a plate reader.
5. Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the cell viability against the compound concentration and fit the data to a dose-response curve to determine the GI50 value.
Conclusion
This compound serves as a critical starting point for the development of highly potent and selective PROTACs targeting WDR5. The resulting degraders, such as MS67, have demonstrated superior efficacy in degrading WDR5 and inhibiting cancer cell growth compared to the parent inhibitor OICR-9429. This in-depth guide has provided the fundamental knowledge, quantitative data, and experimental frameworks necessary for researchers to understand and further explore the potential of this class of molecules in the ever-evolving landscape of targeted protein degradation and cancer therapeutics. The continued investigation and optimization of PROTACs derived from this compound hold significant promise for the development of novel treatments for WDR5-dependent malignancies.
References
- 1. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in Modulation of WD40-Repeat Domain 5 Protein (WDR5): Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad.com [bio-rad.com]
- 11. assaygenie.com [assaygenie.com]
An In-depth Technical Guide on the Solubility and Stability of Dimethyl-F-OICR-9429-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl-F-OICR-9429-COOH is a synthetic chemical compound identified as a ligand for the WD40 repeat domain protein 5 (WDR5).[1][2] Its primary application lies in the field of targeted protein degradation, where it serves as a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][3] In this context, this compound acts as the targeting arm for WDR5.
This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, supplemented with standardized experimental protocols for the assessment of these critical physicochemical properties.
Core Properties of this compound
A summary of the fundamental properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | 4-fluoro-3-[3-[[6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonyl]amino]-4-[(3S,5R)-3,4,5-trimethylpiperazin-1-yl]phenyl]benzoic acid |
| Molecular Formula | C27H26F4N4O4 |
| Molecular Weight | 546.51 g/mol |
| CAS Number | 2407458-49-3 |
| Appearance | Light brown to brown solid powder |
Solubility Profile
The solubility of a compound is a critical determinant of its utility in various experimental and therapeutic contexts. Currently, detailed public data on the solubility of this compound across a wide range of solvents is limited. The available information is summarized below.
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 200 mg/mL (365.96 mM) | Ultrasonic assistance may be required. Hygroscopic DMSO can negatively impact solubility; use of a fresh aliquot is recommended.[1] |
Stability and Storage
The stability of this compound under various conditions is crucial for ensuring its integrity and activity. The recommended storage conditions are detailed in the following table. It is advised to protect the compound from light.
| Condition | Duration |
| Powder | |
| -20°C | 3 years |
| 4°C | 2 years |
| In Solvent | |
| -80°C | 6 months |
| -20°C | 1 month |
Experimental Protocols
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted and accurate technique for determining the equilibrium solubility of a compound.
Objective: To determine the aqueous solubility of this compound in a relevant buffer system (e.g., Phosphate-Buffered Saline, pH 7.4).
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Calibrated analytical balance
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of PBS (pH 7.4). The presence of undissolved solid is essential to ensure saturation.
-
Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
After incubation, visually confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Prepare a series of dilutions of the supernatant with the mobile phase used for HPLC analysis.
-
Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.
-
Prepare a standard curve of this compound of known concentrations to quantify the amount in the test samples.
-
Calculate the solubility based on the concentration determined from the HPLC analysis and the dilution factor.
Protocol for Stability Assessment (Forced Degradation Study)
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a compound. These studies are typically conducted according to ICH guidelines.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H2O2) solution (e.g., 3%)
-
Temperature and humidity-controlled stability chambers
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or a mixture of organic solvent and water).
-
Stress Conditions:
-
Acidic Hydrolysis: Add HCl to the stock solution and incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Add NaOH to the stock solution and incubate at a controlled temperature.
-
Oxidation: Add H2O2 to the stock solution and incubate at room temperature.
-
Thermal Degradation: Store the solid compound and a solution in a high-temperature chamber (e.g., 60°C).
-
Photostability: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products).
-
Use a PDA or MS detector to identify and characterize any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of the remaining parent compound at each time point.
-
Determine the rate of degradation under each stress condition.
-
Identify the major degradation products and propose potential degradation pathways.
-
Mechanism of Action in a PROTAC Context
As a WDR5 ligand, this compound is a key component of a PROTAC designed to target WDR5 for degradation. The general mechanism is illustrated below.
References
An In-depth Technical Guide to OICR-9429 and Dimethyl-F-OICR-9429-COOH: A Comparative Analysis for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of OICR-9429, a potent small molecule inhibitor of the WDR5-MLL interaction, and Dimethyl-F-OICR-9429-COOH, a key intermediate in the synthesis of WDR5-targeting PROTACs (Proteolysis Targeting Chimeras). OICR-9429 has been extensively characterized as a valuable chemical probe to investigate the biological functions of WDR5 in various cancers, including acute myeloid leukemia and bladder cancer. In contrast, this compound serves as a foundational scaffold for the development of next-generation therapeutic modalities aimed at the targeted degradation of the WDR5 protein. This document details their distinct mechanisms of action, presents available quantitative data, outlines experimental protocols for their evaluation, and visualizes the relevant biological pathways and experimental workflows.
Introduction: Targeting the WDR5 Epigenetic Regulator
WD40-repeat domain 5 (WDR5) is a critical component of multiple protein complexes that regulate chromatin modification, most notably the mixed-lineage leukemia (MLL) complex.[1] The MLL complex is a histone methyltransferase responsible for the trimethylation of histone H3 at lysine 4 (H3K4me3), an epigenetic mark associated with active gene transcription.[1] Dysregulation of the WDR5-MLL interaction is a hallmark of various cancers, making it an attractive target for therapeutic intervention.[2]
This guide focuses on two distinct chemical entities that target WDR5:
-
OICR-9429: A high-affinity antagonist that directly inhibits the protein-protein interaction (PPI) between WDR5 and MLL.[3]
-
This compound: A derivative of OICR-9429 designed as a synthetic intermediate for the creation of PROTACs, which are engineered to induce the targeted degradation of WDR5.[4]
Quantitative Data Summary
The following tables summarize the available quantitative data for OICR-9429. At present, there is no publicly available quantitative biological data for this compound, as its primary characterization is as a chemical intermediate.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| OICR-9429 | C₂₉H₃₂F₃N₅O₃ | 555.59 | 1801787-56-3 |
| This compound | C₂₇H₂₆F₄N₄O₄ | - | - |
Table 2: In Vitro Binding and Activity of OICR-9429
| Assay Type | Target | Value | Notes | Reference(s) |
| Binding Affinity (Kd) | WDR5 | 93 ± 28 nM | Isothermal Titration Calorimetry (ITC) | [3][5] |
| WDR5 | 24 nM | Biacore | [6] | |
| WDR5 | 52 nM | ITC | [6] | |
| WDR5 | 51 nM | Biacore | [7] | |
| Displacement Assay (Kdisp) | WDR5-MLL Interaction | 64 ± 4 nM | Fluorescence Polarization (FP) | [5] |
| Cellular Activity (IC50) | WDR5-MLL1/RbBP5 Interaction | < 1 µM | In-cell disruption | [6] |
| T24 Bladder Cancer Cells | 67.74 µM | Cell Viability | [8] | |
| UM-UC-3 Bladder Cancer Cells | 70.41 µM | Cell Viability | [8] | |
| TCCSUP Bladder Cancer Cells | 121.42 µM | Cell Viability | [8] |
Mechanism of Action
OICR-9429: A Competitive Inhibitor of the WDR5-MLL Interaction
OICR-9429 functions by binding with high affinity to a pocket on WDR5 that is essential for its interaction with the MLL protein.[1] This binding competitively disrupts the formation of the WDR5-MLL complex, thereby inhibiting the histone methyltransferase activity of the complex and reducing the levels of H3K4 trimethylation at target gene promoters.[2] This leads to the suppression of oncogenic gene expression programs.[2]
Caption: OICR-9429 competitively inhibits the WDR5-MLL interaction.
This compound: A Building Block for Targeted Protein Degradation
This compound is not designed to be a direct inhibitor. Instead, it serves as the WDR5-binding component of a PROTAC. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein (in this case, a derivative of OICR-9429), a linker, and a ligand for an E3 ubiquitin ligase.[4] By simultaneously binding to WDR5 and an E3 ligase, the PROTAC brings the two proteins into close proximity, leading to the ubiquitination and subsequent proteasomal degradation of WDR5.
References
- 1. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting WD repeat domain 5 enhances chemosensitivity and inhibits proliferation and programmed death-ligand 1 expression in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 7. scitechnol.com [scitechnol.com]
- 8. medchemexpress.com [medchemexpress.com]
The Linchpin of Leukemogenesis: A Technical Guide to the WDR5-MLL Interaction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The interaction between WD-repeat domain 5 (WDR5) and the mixed-lineage leukemia (MLL) family of histone methyltransferases is a critical nexus in epigenetic regulation and a key driver in the pathogenesis of various cancers, most notably acute leukemias harboring MLL rearrangements. This technical guide provides a comprehensive overview of the biological function of the WDR5-MLL interaction, its structural basis, and its role in gene regulation and oncogenesis. We present a detailed summary of the quantitative data characterizing this interaction and its inhibition, alongside explicit, step-by-step protocols for key experimental assays. Furthermore, this guide includes detailed diagrams of the core signaling pathways and experimental workflows to facilitate a deeper understanding of this pivotal protein-protein interaction and to aid in the development of novel therapeutic strategies.
Introduction: The WDR5-MLL Axis in Health and Disease
The mixed-lineage leukemia (MLL) gene, located on chromosome 11q23, is a frequent target of chromosomal translocations, leading to the formation of oncogenic fusion proteins that drive a particularly aggressive form of acute leukemia.[1] The wild-type MLL1 protein is a histone H3 lysine 4 (H3K4) methyltransferase, an enzymatic activity crucial for the epigenetic control of gene expression during development and hematopoiesis.[2][3] The catalytic activity of MLL1 is intrinsically low and requires the assembly of a core complex of proteins, in which WDR5 plays an indispensable scaffolding role.[4][5]
WDR5 is a highly conserved WD40-repeat containing protein that acts as a central hub for the assembly of the MLL/SET1 family of methyltransferase complexes.[4][6] It directly binds to a conserved sequence motif on MLL1, known as the WDR5-interacting (Win) motif.[4] This interaction is essential for the integrity of the MLL1 complex, its recruitment to target gene promoters, and its subsequent histone methyltransferase activity.[7][8] The resulting deposition of H3K4 methylation, particularly trimethylation (H3K4me3), at the promoter regions of genes like the HOX gene clusters, leads to their transcriptional activation, promoting leukemic self-renewal and blocking differentiation.[2][7]
Given its critical role in the function of oncogenic MLL fusion proteins, the WDR5-MLL interaction has emerged as a promising therapeutic target for the treatment of MLL-rearranged leukemias.[3][9] The development of small molecule inhibitors that disrupt this protein-protein interaction has shown significant promise in preclinical models, highlighting the therapeutic potential of targeting this epigenetic axis.[10][11][12]
Quantitative Analysis of the WDR5-MLL Interaction and its Inhibition
The development of potent and specific inhibitors of the WDR5-MLL interaction has been guided by a thorough quantitative understanding of the binding affinities of both the natural interaction partners and the synthetic antagonists. Various biophysical and biochemical techniques, including fluorescence polarization (FP), surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC), have been employed to determine the dissociation constants (Kd) and inhibitory concentrations (IC50) that characterize these interactions.
Table 1: Binding Affinities of WDR5 Interactors and Inhibitors
| Interacting Molecule | Technique | Affinity Constant | Reference |
| WDR5-MLL1 Interaction | |||
| MLL1 peptide (Win motif) | Isothermal Titration Calorimetry (ITC) | Kd = 120 nM | [13] |
| MLL1 peptide | Surface Plasmon Resonance (SPR) | Kd ~ 1 µM | [12] |
| Small Molecule Inhibitors | |||
| OICR-9429 | Isothermal Titration Calorimetry (ITC) | Kd = 52 nM | [2] |
| OICR-9429 | Surface Plasmon Resonance (SPR) | Kd = 24 nM | [2] |
| OICR-9429 | Fluorescence Polarization (Peptide Displacement) | Kdisp = 64 ± 4 nM | [10] |
| MM-401 | BioLayer Interferometry (BLI) | Ki < 1 nM | [3] |
| MM-401 | Fluorescence Polarization (Peptide Displacement) | IC50 = 0.9 nM | [3] |
| WDR5-0103 | Isothermal Titration Calorimetry (ITC) | Kd = 450 nM | [13] |
Core Signaling and Logical Pathways
The interaction between WDR5 and MLL is a central event in the assembly and function of the MLL1 histone methyltransferase complex. The following diagrams illustrate the core signaling pathway and the mechanism of action of small molecule inhibitors.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study the WDR5-MLL interaction.
Co-Immunoprecipitation (Co-IP) to Detect WDR5-MLL1 Interaction
This protocol describes the co-immunoprecipitation of endogenous WDR5 and MLL1 from a human leukemia cell line, such as MV4-11.
Materials:
-
MV4-11 cells
-
Cell Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, Protease Inhibitor Cocktail (e.g., Roche cOmplete™)
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40
-
Elution Buffer: 100 mM Glycine-HCl pH 2.5
-
Neutralization Buffer: 1.5 M Tris-HCl pH 8.8
-
Anti-WDR5 antibody (for immunoprecipitation)
-
Anti-MLL1 antibody (for western blotting)
-
Rabbit IgG Isotype Control
-
Protein A/G magnetic beads
-
SDS-PAGE gels and western blotting reagents
Procedure:
-
Cell Lysis:
-
Harvest approximately 20-50 million MV4-11 cells.
-
Wash cells once with ice-cold PBS.
-
Resuspend the cell pellet in 1 ml of ice-cold Cell Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate). Determine protein concentration using a BCA assay.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by adding 20 µl of Protein A/G magnetic beads to 1 mg of cell lysate and incubating for 1 hour at 4°C with rotation.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
Add 2-4 µg of anti-WDR5 antibody or Rabbit IgG Isotype Control to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 30 µl of Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation.
-
-
Washing and Elution:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 ml of ice-cold Wash Buffer.
-
After the final wash, remove all residual buffer.
-
Elute the protein complexes by adding 50 µl of Elution Buffer and incubating for 5 minutes at room temperature.
-
Pellet the beads and transfer the supernatant to a new tube containing 5 µl of Neutralization Buffer.
-
-
Western Blot Analysis:
-
Add 2X Laemmli sample buffer to the eluted samples and boil for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against MLL1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
In Vitro Histone Methyltransferase (HMT) Assay (Non-Radioactive)
This protocol describes a non-radioactive, luminescence-based assay to measure the activity of the MLL1 complex and the effect of inhibitors. This assay relies on the detection of the reaction product S-adenosyl-L-homocysteine (SAH).
Materials:
-
Recombinant MLL1 core complex (MLL1, WDR5, ASH2L, RbBP5)
-
Histone H3 peptide (e.g., H3 1-21) or full-length histone H3 as substrate
-
S-adenosyl-L-methionine (SAM)
-
HMT Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 3 mM MgCl2, 1 mM DTT
-
MTase-Glo™ Reagent (Promega)
-
MTase-Glo™ Detection Solution (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
HMT Reaction Setup:
-
Prepare a master mix of the HMT Assay Buffer containing the MLL1 complex (e.g., 50 nM) and the histone H3 substrate (e.g., 1 µM).
-
Dispense 5 µl of the master mix into each well of the 384-well plate.
-
Add 1 µl of the test compound (inhibitor) at various concentrations or DMSO as a vehicle control.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 4 µl of SAM (final concentration, e.g., 10 µM).
-
-
Reaction and Detection:
-
Incubate the reaction plate at room temperature for 1-2 hours.
-
Stop the reaction and detect SAH by adding 5 µl of MTase-Glo™ Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µl of MTase-Glo™ Detection Solution to each well.
-
Incubate for another 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
The luminescence signal is inversely proportional to the HMT activity (as SAH is converted to ATP, which drives the luciferase reaction).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for WDR5/MLL1
This protocol outlines the steps for performing ChIP-seq to identify the genomic localization of WDR5 and MLL1 in a leukemia cell line.[7][14]
Materials:
-
MV4-11 cells
-
Formaldehyde (37%)
-
Glycine
-
ChIP Lysis Buffer: 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% Sodium Deoxycholate, 0.1% SDS, Protease Inhibitor Cocktail
-
Sonication Buffer: 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, Protease Inhibitor Cocktail
-
ChIP Dilution Buffer: 16.7 mM Tris-HCl pH 8.0, 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS
-
Wash Buffers (Low Salt, High Salt, LiCl)
-
Elution Buffer: 1% SDS, 100 mM NaHCO3
-
Proteinase K
-
RNase A
-
DNA purification kit (e.g., Qiagen PCR Purification Kit)
-
Anti-WDR5 antibody (ChIP-grade)
-
Anti-MLL1 antibody (ChIP-grade)
-
IgG Isotype Control
-
Protein A/G magnetic beads
-
Next-generation sequencing library preparation kit
Procedure:
-
Cross-linking and Cell Lysis:
-
Cross-link 10-20 million MV4-11 cells per ChIP with 1% formaldehyde for 10 minutes at room temperature.
-
Quench the reaction with 125 mM glycine for 5 minutes.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ChIP Lysis Buffer.
-
-
Chromatin Shearing:
-
Resuspend the nuclear pellet in Sonication Buffer.
-
Sonicate the chromatin to obtain DNA fragments of 200-500 bp. Optimize sonication conditions for your specific instrument.
-
Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin with ChIP Dilution Buffer.
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with 5-10 µg of anti-WDR5, anti-MLL1, or IgG control antibody overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 4 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl Wash Buffer.
-
Elute the chromatin complexes with Elution Buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 6 hours.
-
Treat with RNase A and then Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the purified ChIP DNA and input DNA control according to the manufacturer's instructions.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of enrichment for WDR5 and MLL1.
-
Annotate the peaks to nearby genes and perform downstream analysis such as motif discovery and pathway analysis.
-
Conclusion
The WDR5-MLL interaction represents a cornerstone of epigenetic regulation with profound implications for both normal development and oncogenesis. As a critical dependency for MLL-rearranged leukemias, this protein-protein interaction has become a high-priority target for therapeutic intervention. The quantitative data and detailed experimental protocols provided in this guide are intended to empower researchers and drug development professionals to further investigate the intricacies of this interaction and to accelerate the discovery of novel, effective therapies for patients with these devastating malignancies. The continued exploration of the WDR5-MLL axis will undoubtedly yield new insights into the fundamental mechanisms of gene regulation and cancer biology.
References
- 1. mdpi.com [mdpi.com]
- 2. The Histone Methyltransferase Activity of MLL1 Is Dispensable for Hematopoiesis and Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling MLL1-fusion leukemia: Epigenetic revelations from an iPS cell point mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of the Binding of Mixed Lineage Leukemia 1 (MLL1) and Histone 3 Peptides to WD Repeat Domain 5 (WDR5) for the Design of Inhibitors of the MLL1–WDR5 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WDR5 and histone H3 interaction cell assay report – openlabnotebooks.org [openlabnotebooks.org]
- 7. WDR5 high expression and its effect on tumorigenesis in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. WDR5 is a conserved regulator of protein synthesis gene expression - PMC [pmc.ncbi.nlm.nih.gov]
OICR-9429: A Technical Guide to its Discovery, Mechanism, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth overview of the discovery, history, and mechanism of action of OICR-9429, a potent and selective small-molecule inhibitor of the WD repeat-containing protein 5 (WDR5). OICR-9429 was identified through a collaboration between the Structural Genomics Consortium (SGC) and the Ontario Institute for Cancer Research (OICR) Drug Discovery Program.[1] It functions by disrupting the critical protein-protein interaction between WDR5 and Mixed-Lineage Leukemia 1 (MLL1), a key component of a histone methyltransferase complex responsible for histone H3 lysine 4 (H3K4) methylation. Dysregulation of this pathway is implicated in various cancers, particularly acute myeloid leukemia (AML). This guide details the biochemical and cellular activity of OICR-9429, providing comprehensive data and outlining the experimental protocols used for its characterization.
Introduction: The Discovery of a WDR5-MLL Interaction Inhibitor
OICR-9429 emerged from a structure-guided medicinal chemistry effort to develop antagonists of the WDR5-MLL1 interaction.[2] The rationale for targeting this interaction stems from the critical role of the WDR5-MLL1 complex in regulating gene expression through H3K4 methylation, a process frequently hijacked in oncogenesis. OICR-9429 was developed as a chemical probe to investigate the therapeutic potential of inhibiting WDR5.[1] A closely related but inactive compound, OICR-0547, was also synthesized to serve as a negative control in cellular assays.[1]
Mechanism of Action: Disrupting a Key Epigenetic Complex
OICR-9429 acts as a competitive antagonist, binding to the "WIN" (WDR5-interacting) motif pocket on WDR5, the same site where MLL1 binds.[2] This direct competition prevents the assembly of the functional MLL1 complex, which also includes other core components like RbBP5 and ASH2L. The disruption of this complex leads to a downstream reduction in H3K4 trimethylation (H3K4me3), a critical epigenetic mark for active gene transcription.[3]
Signaling Pathway
The inhibitory action of OICR-9429 on the WDR5-MLL1 signaling pathway can be visualized as follows:
Caption: OICR-9429 inhibits the WDR5-MLL1 interaction, preventing H3K4 methylation.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for OICR-9429 across various experimental platforms.
Table 1: Binding Affinity of OICR-9429 for WDR5
| Assay Type | KD (nM) | Reference |
| Isothermal Titration Calorimetry (ITC) | 52 | [1] |
| Biacore (Surface Plasmon Resonance) | 24 | [1] |
| Fluorescence Polarization (FP) | 64 (Kdisp) | [2] |
| Not Specified | 93 ± 28 | [4] |
Table 2: In Vitro and Cellular Activity of OICR-9429
| Assay Type | Target Cell Line/System | IC50 (µM) | Reference |
| Disruption of WDR5-MLL1/RbBP5 interaction | In cells | < 1 | [1] |
| Cell Viability | T24 (Bladder Cancer) | 67.74 | [5] |
| Cell Viability | UM-UC-3 (Bladder Cancer) | 70.41 | [5] |
| Cell Viability | TCCSUP (Bladder Cancer) | 121.42 | [5] |
| Growth Inhibition (GI50) | MV4:11 (AML) | 31 (72h) | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize OICR-9429.
Synthesis of OICR-9429
The synthesis of OICR-9429 involves a multi-step process. A key publication outlines a two-step synthetic sequence starting from 2-fluoro-5-nitroaniline. The general scheme involves the reaction with 2-chlorobenzoyl chloride followed by the displacement of the fluorine with various secondary amines.
Caption: General synthetic workflow for OICR-9429 and its analogs.
Detailed Protocol: A detailed, step-by-step synthesis protocol is often found in the supplementary materials of the primary research articles. For the synthesis of N-(4-(4-methylpiperazin-1-yl)-3'-(morpholinomethyl)-[1,1'-biphenyl]-3-yl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamide (OICR-9429), refer to the supplementary information of Grebien et al., 2015, Nature Chemical Biology.[2]
Biophysical Assays for Binding Affinity
ITC is used to directly measure the heat change upon binding of OICR-9429 to WDR5, allowing for the determination of the dissociation constant (KD).
Protocol:
-
Recombinant human WDR5 (residues 23-334) is expressed and purified.
-
The protein is dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
OICR-9429 is dissolved in the same buffer.
-
The ITC experiment is performed on a MicroCal iTC200 instrument at 25°C.
-
Typically, the protein solution (e.g., 20-50 µM) is placed in the sample cell, and the compound solution (e.g., 200-500 µM) is injected in aliquots from the syringe.
-
The heat of binding is measured after each injection, and the data are fitted to a one-site binding model to determine the KD, enthalpy (ΔH), and stoichiometry (n) of binding.
SPR is employed to measure the binding kinetics and affinity of OICR-9429 to WDR5.
Protocol:
-
Recombinant human His-tagged WDR5 is expressed and purified.[4]
-
The protein is immobilized on a CM5 sensor chip via amine coupling.
-
A series of concentrations of OICR-9429 in running buffer (e.g., HBS-EP+) are flowed over the sensor chip.
-
The association and dissociation rates are monitored in real-time.
-
The resulting sensorgrams are fitted to a 1:1 binding model to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
Cellular Assays
This assay is used to demonstrate that OICR-9429 disrupts the interaction between WDR5 and MLL1 within a cellular context.
Protocol:
-
HEK293 cells are transfected with a plasmid expressing FLAG-tagged WDR5.[2]
-
The transfected cells are treated with varying concentrations of OICR-9429 or DMSO (vehicle control) for a specified time (e.g., 24 hours).[2]
-
Cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
The cell lysates are incubated with anti-FLAG antibody-conjugated beads to immunoprecipitate FLAG-WDR5 and its interacting partners.
-
The beads are washed to remove non-specific binding proteins.
-
The immunoprecipitated proteins are eluted and analyzed by Western blotting using antibodies against WDR5, MLL1, and RbBP5.
-
A decrease in the amount of co-immunoprecipitated MLL1 and RbBP5 with increasing concentrations of OICR-9429 indicates the disruption of the protein complex.
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Protocol:
-
Human AML cells (e.g., 20,000 viable cells/well) are seeded in 96-well plates.[4]
-
The cells are treated with a serial dilution of OICR-9429 or DMSO control.[4]
-
The plates are incubated for a specified period (e.g., 72 hours).[4]
-
An equal volume of CellTiter-Glo® reagent is added to each well.
-
The plate is mixed on an orbital shaker to induce cell lysis.
-
The luminescent signal is measured using a luminometer.
-
The IC50 value is calculated by plotting the percentage of viable cells against the log concentration of OICR-9429.
This technique is used to assess the effect of OICR-9429 on the levels of H3K4 trimethylation.
Protocol:
-
Colon cancer cells (e.g., HCT116, SW620, RKO) are treated with OICR-9429 (e.g., 10 µM) or DMSO for 72 hours.
-
Histones are extracted from the cell nuclei, often using an acid extraction protocol.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for H3K4me3 and total Histone H3 (as a loading control).
-
After washing, the membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
The band intensities are quantified to determine the relative change in H3K4me3 levels.
References
- 1. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 2. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the WDR5-MLL Interaction Antagonist OICR-9429
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive technical overview of OICR-9429, a potent and selective small-molecule antagonist of the interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1). While the initial query concerned Dimethyl-F-OICR-9429-COOH (CAS 2407458-49-3), publicly available in-depth technical data for this specific derivative is limited. This compound is described as a ligand for WDR5 utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] The core pharmacology and mechanism of action for this class of molecules are well-represented by the extensively characterized parent compound, OICR-9429. This guide, therefore, focuses on the rich dataset available for OICR-9429 to provide a thorough understanding of its biochemical and cellular activity.
OICR-9429 operates by competitively binding to the MLL-binding pocket on WDR5, thereby disrupting the formation of the MLL1 complex.[5][6] This complex is crucial for the methylation of histone H3 at lysine 4 (H3K4), a key epigenetic mark for gene activation.[7] Dysregulation of the MLL1 complex is a known driver in various cancers, particularly acute myeloid leukemia (AML).[5][7] OICR-9429 serves as a valuable chemical probe for studying the biological functions of the WDR5-MLL interaction and as a foundational molecule for the development of novel therapeutics.
Quantitative Data Summary
The following tables summarize the key quantitative data for OICR-9429, showcasing its high affinity for WDR5 and its cellular activity.
Table 1: Binding Affinity of OICR-9429 to WDR5
| Assay Type | KD (nM) | Reference |
| Isothermal Titration Calorimetry (ITC) | 52 | [7][8] |
| Surface Plasmon Resonance (Biacore) | 24 | [8] |
| Surface Plasmon Resonance (SPR) | 30 | [9] |
| Fluorescence Polarization (FP) | 64 | [7] |
| Not Specified | 93 ± 28 | [5][9] |
Table 2: In Vitro and Cellular Activity of OICR-9429
| Assay Description | Cell Line(s) | IC50 (µM) | Kdisp (nM) | Reference |
| Disruption of WDR5-MLL1/RbBP5 interaction | In cells | < 1 | [7][8] | |
| Peptide Displacement Assay | 64 ± 4 | [5][9] | ||
| Cell Viability | T24, UM-UC-3 (Bladder Cancer) | 67.74, 70.41 | [6] | |
| Cell Viability | TCCSUP (Bladder Cancer) | 121.42 | [6] |
Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of OICR-9429.
Fluorescence Polarization (FP) Peptide Displacement Assay
This assay quantifies the ability of OICR-9429 to disrupt the interaction between WDR5 and a fluorescently labeled MLL peptide.
Protocol:
-
Reagents:
-
Recombinant human WDR5 protein.
-
Fluorescently labeled MLL peptide (e.g., FITC-labeled WIN peptide).
-
Assay Buffer (e.g., PBS with 0.01% Tween-20).
-
OICR-9429 dissolved in DMSO.
-
-
Procedure:
-
A constant concentration of WDR5 and the fluorescently labeled MLL peptide are incubated together in the assay buffer to form a complex.
-
Serial dilutions of OICR-9429 are added to the wells of a microplate containing the pre-formed WDR5-peptide complex.
-
The plate is incubated at room temperature to allow the displacement reaction to reach equilibrium.
-
The fluorescence polarization of each well is measured using a suitable plate reader.
-
-
Data Analysis:
-
The decrease in fluorescence polarization is proportional to the displacement of the fluorescent peptide from WDR5 by OICR-9429.
-
The data are plotted as fluorescence polarization versus the logarithm of the inhibitor concentration.
-
The Kdisp value is determined by fitting the data to a competitive binding model.[5]
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This assay measures the effect of OICR-9429 on the viability and proliferation of cancer cell lines.
Protocol:
-
Cell Culture:
-
Seed cancer cells (e.g., bladder cancer cell lines T24, UM-UC-3) in 96-well plates at a predetermined density.[6]
-
Allow the cells to adhere and grow for 24 hours.
-
-
Treatment:
-
Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at a specific wavelength.
-
For CellTiter-Glo assay: Add the CellTiter-Glo reagent, which measures ATP levels as an indicator of cell viability, and measure the luminescence using a luminometer.[9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the OICR-9429 concentration.
-
Determine the IC50 value, the concentration at which a 50% reduction in cell viability is observed.
-
In Vivo Tumor Xenograft Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of OICR-9429 in a mouse model.
Protocol:
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
Subcutaneously inject a suspension of human cancer cells (e.g., bladder cancer cells) to establish tumors.
-
-
Treatment:
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer OICR-9429 via a suitable route, such as intraperitoneal (i.p.) injection, at specified doses (e.g., 30 mg/kg or 60 mg/kg).[6]
-
The control group receives a vehicle solution.
-
Treatment can be administered daily or on a different schedule.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and mouse body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki67 or apoptosis markers like TUNEL).
-
-
Data Analysis:
-
Compare the tumor growth rates and final tumor weights between the OICR-9429-treated and control groups to assess anti-tumor efficacy.
-
Signaling Pathways and Mechanisms of Action
OICR-9429 targets a critical protein-protein interaction within the MLL1 histone methyltransferase complex. The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: The WDR5-MLL signaling pathway and the inhibitory action of OICR-9429.
Caption: A typical experimental workflow for the preclinical evaluation of OICR-9429.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Reactome | Formation of WDR5-containing histone-modifying complexes [reactome.org]
- 5. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scitechnol.com [scitechnol.com]
- 8. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 9. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols for Dimethyl-F-OICR-9429-COOH in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dimethyl-F-OICR-9429-COOH is a chemical probe and a high-affinity ligand for the WD repeat domain 5 (WDR5) protein.[1][2] OICR-9429, a closely related and well-characterized compound, is a potent antagonist of the WDR5-MLL (Mixed Lineage Leukemia) interaction.[3][4][5] WDR5 is a critical component of the MLL1 complex, a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine 4 (H3K4me3).[5] This epigenetic modification is associated with active gene transcription. Dysregulation of the MLL1 complex is implicated in various cancers, particularly acute myeloid leukemia (AML).[5] OICR-9429 competitively blocks the interaction between WDR5 and MLL, leading to the suppression of H3K4 trimethylation and subsequent inhibition of cancer cell proliferation.[1][4] this compound, as a ligand for WDR5, is useful for the synthesis of PROTACs (Proteolysis Targeting Chimeras) to induce the degradation of WDR5.[2] These application notes provide detailed protocols for utilizing this compound and its parent compound OICR-9429 in relevant cell-based assays to investigate their effects on cancer cells.
Mechanism of Action
OICR-9429 functions by binding to WDR5 with high affinity, thereby disrupting the protein-protein interaction between WDR5 and MLL.[3][4][5] This disruption inhibits the histone methyltransferase activity of the MLL1 complex, leading to a decrease in global H3K4me3 levels. The reduction in this active chromatin mark results in the transcriptional repression of target genes involved in cell proliferation and survival, ultimately leading to anti-cancer effects such as cell cycle arrest and apoptosis.[1][4][6]
Data Presentation
Table 1: In Vitro Binding Affinity and Cellular Activity of OICR-9429
| Parameter | Value | Method | Reference |
| Binding Affinity (KD) | 93 ± 28 nM | Biochemical Assay | [4] |
| 51 nM | Biacore | [5] | |
| 64 nM | Fluorescence Polarization | [5] | |
| 52 nM | Isothermal Titration Calorimetry | [5] | |
| Displacement (Kdisp) | 64 ± 4 nM | WIN Peptide Displacement | [4] |
| Cellular IC50 | < 1 µM | Disruption of WDR5-MLL1/RbBP5 interaction | [5] |
Table 2: Anti-proliferative Activity of OICR-9429 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50/GI50 | Incubation Time | Reference |
| T24 | Bladder Cancer | 67.74 µM | 48 h | [1] |
| UM-UC-3 | Bladder Cancer | 70.41 µM | 48 h | [1] |
| TCCSUP | Bladder Cancer | 121.42 µM | 48 h | [1] |
| K562 | Leukemia | > 2500 nM | Not Specified | [1] |
| MV4-11 | Acute Myeloid Leukemia | > 2500 nM | Not Specified | [7] |
| DU145 | Prostate Cancer | ~75 µM | 48 h | [6] |
| PC-3 | Prostate Cancer | ~100 µM | 48 h | [6] |
Experimental Protocols
Here we provide detailed protocols for key cell-based assays to evaluate the efficacy of this compound and OICR-9429.
1. Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of OICR-9429 on the viability and proliferation of cancer cells.[6]
-
Materials:
-
Cancer cell lines (e.g., DU145, PC-3, T24)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
OICR-9429
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of OICR-9429 in complete growth medium. A final concentration range of 0.1 µM to 250 µM is recommended. Use DMSO as the vehicle control (final concentration should not exceed 0.1%).
-
Replace the medium in the wells with the medium containing different concentrations of OICR-9429 or DMSO control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[3][4][6]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.
-
2. Western Blot Analysis for Histone Methylation
This protocol is used to determine the effect of OICR-9429 on the global levels of H3K4me3.
-
Materials:
-
Cancer cell lines
-
Complete growth medium
-
OICR-9429
-
DMSO
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K4me3, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with various concentrations of OICR-9429 (e.g., 1 µM, 5 µM, 10 µM) or DMSO for 48-72 hours.
-
Harvest the cells and lyse them using cell lysis buffer.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K4me3 and total Histone H3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the H3K4me3 levels to total Histone H3.
-
3. Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of OICR-9429 on cell cycle progression.[6]
-
Materials:
-
Cancer cell lines
-
Complete growth medium
-
OICR-9429
-
DMSO
-
PBS
-
70% cold ethanol
-
Propidium iodide (PI)/RNase staining solution
-
Flow cytometer
-
-
Procedure:
-
Treat cells with OICR-9429 at the desired concentrations (e.g., IC50 concentration) or DMSO for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI/RNase staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Caption: OICR-9429 Signaling Pathway.
Caption: Cell Proliferation Assay Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. scitechnol.com [scitechnol.com]
- 6. researchgate.net [researchgate.net]
- 7. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for WDR5 Target Validation Using Dimethyl-F-OICR-9429-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
WD repeat-containing protein 5 (WDR5) is a critical scaffolding protein involved in the regulation of gene expression through its role in various chromatin-modifying complexes.[1][2][3] Notably, WDR5 is an essential component of the Mixed Lineage Leukemia (MLL) histone methyltransferase complex, which is responsible for the methylation of histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription.[4][5] Dysregulation of WDR5 and the MLL complex is implicated in various cancers, making it a compelling target for therapeutic intervention.[4][6][7]
This document provides detailed application notes and protocols for the use of Dimethyl-F-OICR-9429-COOH in WDR5 target validation studies. This compound is a ligand for WDR5 and is utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of target proteins.[8][9] The parent compound, OICR-9429, is a potent and selective small-molecule antagonist of the WDR5-MLL interaction, making it an invaluable tool for probing WDR5 function.[7][10][11] These protocols are designed to assist researchers in validating WDR5 as a therapeutic target in various disease models.
Mechanism of Action
OICR-9429, the parent compound of this compound, functions by competitively binding to the "WIN" (WDR5-interacting) site on WDR5.[1][7] This site is crucial for the interaction of WDR5 with the MLL protein and histone H3.[10][12] By occupying this pocket, OICR-9429 disrupts the formation and activity of the MLL complex, leading to a reduction in H3K4 methylation and subsequent changes in gene expression.[4][12][13] This disruption of WDR5's protein-protein interactions is the basis for its anti-cancer effects observed in various preclinical models.[5][7] this compound, as a derivative, is designed to recruit an E3 ubiquitin ligase to WDR5, leading to its ubiquitination and subsequent degradation by the proteasome.[8][9]
Quantitative Data Summary
The following table summarizes the key quantitative data for the parent compound OICR-9429, which informs the use of its derivatives for WDR5 targeting.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) | 24 nM | Biacore | [10] |
| 52 nM | Isothermal Titration Calorimetry (ITC) | [10] | |
| 93 ± 28 nM | Not Specified | [11][12] | |
| Displacement Constant (Kdisp) | 64 ± 4 nM | Fluorescence Polarization | [7] |
| Cellular IC50 (WDR5 interaction) | < 1 µM | Co-immunoprecipitation | [10] |
| Cell Viability IC50 | 67.74 µM (T24 cells) | MTT Assay (48h) | [13] |
| 70.41 µM (UM-UC-3 cells) | MTT Assay (48h) | [13] | |
| 121.42 µM (TCCSUP cells) | MTT Assay (48h) | [13] |
Signaling Pathway
The following diagram illustrates the role of WDR5 in the MLL complex and the mechanism of inhibition by OICR-9429.
Caption: WDR5 in the MLL complex and its inhibition by OICR-9429.
Experimental Protocols
Cell Viability Assay
Objective: To determine the effect of this compound on the viability of cancer cells.
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete growth medium. A final concentration range of 0.1 µM to 100 µM is recommended as a starting point. Include a vehicle control (e.g., DMSO).
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Co-Immunoprecipitation (Co-IP)
Objective: To validate the disruption of the WDR5-MLL interaction in cells treated with this compound.
Methodology:
-
Culture cells to 80-90% confluency and treat with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle control for 4-24 hours.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the cell lysates by centrifugation.
-
Pre-clear the lysates by incubating with protein A/G beads.
-
Incubate a portion of the lysate with an antibody against WDR5 or MLL overnight at 4°C with gentle rotation. Use a non-specific IgG as a negative control.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against WDR5 and MLL. A decrease in the co-precipitated protein in the treated samples compared to the control indicates disruption of the interaction.
Chromatin Immunoprecipitation (ChIP)
Objective: To assess the effect of this compound on the recruitment of WDR5 and the levels of H3K4me3 at specific gene promoters.
Methodology:
-
Treat cells with this compound or vehicle control as described for Co-IP.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Perform immunoprecipitation overnight at 4°C with antibodies against WDR5, H3K4me3, or a negative control IgG.
-
Capture the antibody-protein-DNA complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes and reverse the cross-links by heating.
-
Purify the DNA.
-
Analyze the enrichment of specific gene promoters (e.g., known MYC target genes) by quantitative PCR (qPCR).[14]
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the key experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. WDR5 and histone H3 interaction cell assay report – openlabnotebooks.org [openlabnotebooks.org]
- 3. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scitechnol.com [scitechnol.com]
- 5. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibitors of the WDR5-MYC interaction [ir.vanderbilt.edu]
- 7. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 11. axonmedchem.com [axonmedchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of Dimethyl-F-OICR-9429-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl-F-OICR-9429-COOH is a chemical ligand for the WD repeat domain 5 (WDR5) protein. It serves as a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of target proteins. The parent compound, OICR-9429, is a potent and selective small-molecule inhibitor of the WDR5-Mixed Lineage Leukemia (MLL) interaction. By binding to the WDR5-interaction (WIN) site, OICR-9429 disrupts the assembly and function of the MLL1 histone methyltransferase complex, leading to reduced histone H3 lysine 4 (H3K4) trimethylation and subsequent modulation of gene expression.[1][2][3][4] This mechanism has shown therapeutic potential in various cancers, including acute myeloid leukemia (AML), ovarian cancer, and bladder cancer, by inhibiting proliferation and inducing differentiation of cancer cells.[1][5][6]
These application notes provide a comprehensive framework for the in vivo experimental design to test the efficacy, pharmacokinetics, and pharmacodynamics of this compound, particularly when incorporated into a PROTAC, in preclinical cancer models.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for in vivo testing.
Caption: WDR5 signaling pathway and the mechanism of action for a this compound-based PROTAC.
Caption: General workflow for in vivo testing of this compound-based PROTACs.
Experimental Protocols
Animal Model Selection and Tumor Implantation
Objective: To establish a relevant tumor model for efficacy studies.
Protocol:
-
Animal Selection: Utilize immunodeficient mice such as BALB/c nude or NOD-scid gamma (NSG) mice, which are suitable for hosting human tumor xenografts.[6][7] All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Cell Culture: Culture a relevant cancer cell line (e.g., MV4-11 for AML, ovarian or bladder cancer cell lines) under standard conditions.
-
Tumor Implantation:
-
For subcutaneous models, harvest cells during the logarithmic growth phase.
-
Resuspend the cells in a sterile solution, such as a 1:1 mixture of serum-free media and Matrigel.
-
Inject an appropriate number of cells (typically 1 x 10^6 to 10 x 10^6) subcutaneously into the flank of each mouse.[8]
-
For patient-derived xenograft (PDX) models, implant fresh tumor tissue fragments from ovarian cancer patients subcutaneously into the mice.[5]
-
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³) before initiating treatment.[9]
Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Protocol:
-
Animal Groups: Use non-tumor-bearing mice for initial PK studies.
-
Compound Administration: Administer a single dose of the this compound-based PROTAC via the intended clinical route (e.g., intraperitoneal injection or oral gavage).
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration.
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the compound concentration in plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate key PK parameters, including Cmax, Tmax, AUC, and half-life.
Maximum Tolerated Dose (MTD) and Efficacy Study
Objective: To determine the highest dose that does not cause unacceptable toxicity and to evaluate the anti-tumor efficacy.
Protocol:
-
Animal Grouping: Once tumors reach the desired size, randomize mice into treatment groups (e.g., n=8-10 mice per group):
-
Dosing: Administer the compound intraperitoneally (i.p.) or via another appropriate route according to a predetermined schedule (e.g., daily, 5 days a week).[6]
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²) / 2.
-
Record body weight 2-3 times per week as an indicator of toxicity.
-
Observe the animals for any clinical signs of distress.
-
-
Endpoint Criteria: Euthanize mice if tumors exceed a certain size, show signs of ulceration, or if body weight loss exceeds 20%.
-
Data Collection: At the end of the study, euthanize all remaining animals. Collect tumors, blood, and major organs for further analysis.
Pharmacodynamic (PD) and Biomarker Analysis
Objective: To confirm target engagement and modulation of downstream pathways in vivo.
Protocol:
-
Sample Collection: Use tumor and tissue samples collected from the efficacy study.
-
Western Blotting: Prepare protein lysates from tumor tissues to assess the levels of:
-
WDR5 (to confirm PROTAC-mediated degradation)
-
Histone H3
-
H3K4me3 (to measure the effect on methyltransferase activity)
-
Cleaved caspase-3 and PARP (as markers of apoptosis)[3]
-
-
Immunohistochemistry (IHC): Perform IHC on formalin-fixed, paraffin-embedded tumor sections to visualize and quantify the expression and localization of WDR5 and H3K4me3.
-
Gene Expression Analysis: Use techniques like RT-qPCR to measure the expression of WDR5 target genes.
Data Presentation
All quantitative data from the in vivo studies should be summarized in tables for clear comparison.
Table 1: Summary of In Vivo Efficacy
| Treatment Group | Dose (mg/kg) & Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | N/A | N/A | ||
| Compound (Low Dose) | 30 mg/kg, i.p., daily | |||
| Compound (High Dose) | 60 mg/kg, i.p., daily | |||
| Positive Control | [Dose], [Route], [Schedule] |
Table 2: Key Pharmacokinetic Parameters
| Parameter | Value |
| Cmax (ng/mL) | |
| Tmax (hr) | |
| AUC (0-t) (ng*hr/mL) | |
| Half-life (t½) (hr) |
Table 3: Summary of Pharmacodynamic Biomarker Changes
| Treatment Group | WDR5 Protein Level (% of Control) | H3K4me3 Level (% of Control) | Cleaved Caspase-3 (Fold Change) |
| Vehicle Control | 100 | 100 | 1.0 |
| Compound (High Dose) |
Conclusion
This document outlines a systematic approach for the in vivo evaluation of this compound, particularly when utilized as a WDR5-targeting PROTAC. The provided protocols for pharmacokinetic, efficacy, and pharmacodynamic studies, along with structured data presentation, will enable researchers to thoroughly assess its therapeutic potential. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, facilitating the advancement of this compound through the drug development pipeline.
References
- 1. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Discovery of a potent MLL1 and WDR5 protein-protein interaction inhibitor with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dimethyl-F-OICR-9429-COOH (OICR-9429) in Acute Myeloid Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A subset of AML cases involves mutations in the CCAAT/enhancer-binding protein alpha (CEBPA) gene, which is a critical transcription factor for myeloid differentiation.[1] A common mutation results in the preferential expression of a truncated p30 isoform of C/EBPα, which plays a key role in leukemogenesis.[1] Dimethyl-F-OICR-9429-COOH, hereafter referred to as OICR-9429, is a first-in-class, potent, and selective small-molecule antagonist of the interaction between WD repeat-containing protein 5 (Wdr5) and Mixed-Lineage Leukemia (MLL).[1][2][3] This interaction is crucial for the oncogenic activity of the C/EBPα p30 isoform, making OICR-9429 a promising therapeutic agent for this specific subtype of AML.[1] These application notes provide an overview of OICR-9429, its mechanism of action, and detailed protocols for its use in AML research.
Mechanism of Action
OICR-9429 functions by disrupting the protein-protein interaction between Wdr5 and MLL.[1][2][3] In AML with N-terminal CEBPA mutations, the C/EBPα p30 isoform preferentially interacts with Wdr5, a core component of the SET/MLL histone methyltransferase complexes.[1] This interaction leads to the recruitment of the MLL complex to p30-bound genomic regions, resulting in histone H3 lysine 4 trimethylation (H3K4me3) and subsequent gene expression changes that promote self-renewal and block myeloid differentiation.[1]
OICR-9429 competitively binds to the MLL binding pocket on Wdr5, thereby preventing its interaction with MLL.[1] This disruption of the Wdr5-MLL complex leads to a reduction in H3K4me3 marks at p30 target genes, which in turn inhibits the proliferation of leukemic cells and promotes their differentiation into mature myeloid cells.[1]
Data Presentation
Table 1: Binding Affinity and Potency of OICR-9429
| Parameter | Value | Method | Reference |
| Binding Affinity (KD) | 93 ± 28 nM | Not Specified | [1][3] |
| 24 nM | Biacore | [4] | |
| 52 nM | Isothermal Titration Calorimetry (ITC) | [4] | |
| 51 nM | Biacore | [5] | |
| Displacement Constant (Kdisp) | 64 ± 4 nM | Peptide Displacement Assay | [1] |
| Cellular IC50 | < 1 µM | Disruption of Wdr5-MLL1 and Wdr5-RbBP5 interaction in cells | [4][5] |
Table 2: Effect of OICR-9429 on Primary Human AML Cell Viability
| AML Patient Cell Type | Treatment | Mean Viability (%) | Number of Patients (n) | Reference |
| N-terminal CEBPA mutations | 5 µM OICR-9429 | 53 | 8 | [1] |
| Other mutations | 5 µM OICR-9429 | 86 | 5 | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay using CellTiter-Glo®
This protocol is for determining the effect of OICR-9429 on the viability of AML cells.
Materials:
-
AML cell line (e.g., Kasumi-1, which has a CEBPA mutation) or primary AML cells
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
OICR-9429 (stock solution in DMSO)
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed 20,000 viable AML cells per well in 100 µL of culture medium in a 96-well opaque-walled plate. Include wells with medium only for background measurement.
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of OICR-9429 in culture medium from a concentrated stock solution in DMSO. A final concentration of 5 µM is a good starting point based on published data.[1]
-
Prepare a vehicle control with the same final concentration of DMSO as the highest OICR-9429 concentration.
-
Add the diluted compounds and vehicle control to the respective wells.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[3]
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a plate luminometer.
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the OICR-9429 concentration to determine the IC50 value.
-
Protocol 2: Western Blotting for Wdr5 and H3K4me3
This protocol is for assessing the effect of OICR-9429 on protein expression and histone methylation.
Materials:
-
AML cells treated with OICR-9429 or DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Wdr5, anti-MLL, anti-H3K4me3, anti-total H3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Harvest treated cells and wash with cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to the loading control.
Protocol 3: Flow Cytometry for Myeloid Differentiation Markers
This protocol is for evaluating the induction of myeloid differentiation in AML cells following OICR-9429 treatment.
Materials:
-
AML cells treated with OICR-9429 or DMSO
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against myeloid differentiation markers (e.g., CD11b, CD14, CD15) and a viability dye.
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest treated cells and wash with cold PBS.
-
Resuspend the cells in FACS buffer at a concentration of 1x106 cells/mL.
-
-
Staining:
-
Add the antibody cocktail to 100 µL of the cell suspension.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis:
-
Gate on the viable, single-cell population.
-
Analyze the expression of the myeloid differentiation markers in the OICR-9429-treated versus control cells. An increase in the percentage of cells expressing markers like CD11b and CD14 indicates myeloid differentiation.
-
Conclusion
OICR-9429 represents a targeted therapeutic strategy for AML with CEBPA N-terminal mutations by disrupting the Wdr5-MLL interaction. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of OICR-9429 in relevant AML models. These studies will be crucial for the further development of this compound as a potential therapy for this subset of AML patients.
References
- 1. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 5. Flow cytometry evaluation of acute myeloid leukemia minimal residual disease based on an understanding of the normal maturation patterns in the blast compartments - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring WDR5 Engagement with Dimethyl-F-OICR-9429-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
WD repeat-containing protein 5 (WDR5) is a critical scaffolding protein and a core component of several chromatin-modifying complexes, most notably the Mixed Lineage Leukemia (MLL) histone methyltransferase complexes.[1][2] These complexes are essential for the methylation of histone H3 at lysine 4 (H3K4), a key epigenetic mark associated with active gene transcription.[1] Dysregulation of WDR5 and the MLL complex is implicated in various cancers, making WDR5 a compelling therapeutic target.[3]
OICR-9429 is a potent and selective small-molecule antagonist of the WDR5-MLL interaction.[4][5] It competitively binds to the WDR5-interacting (WIN) site on WDR5, thereby disrupting its interaction with MLL and inhibiting the methyltransferase activity of the complex.[4] Dimethyl-F-OICR-9429-COOH is a derivative of OICR-9429 designed for use in Proteolysis Targeting Chimeras (PROTACs), a technology that induces targeted protein degradation.[6] Measuring the engagement of this compound with WDR5 is crucial for understanding its mechanism of action and for the development of WDR5-targeting therapeutics.
These application notes provide detailed protocols for three widely used biophysical and cellular assays to quantify the engagement of this compound with WDR5: Fluorescence Polarization (FP), AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay), and Cellular Thermal Shift Assay (CETSA).
Data Presentation
The following table summarizes the key quantitative data for the interaction of the parent compound, OICR-9429, with WDR5. These values can serve as a benchmark for studies involving this compound.
| Parameter | Value | Assay Method | Reference |
| Binding Affinity (Kd) | 93 ± 28 nM | Isothermal Titration Calorimetry (ITC) / Biacore | [5][7] |
| Displacement Constant (Kdisp) | 64 ± 4 nM | Fluorescence Polarization | [4][5] |
| Cellular IC50 | < 1 µM | Cell-based assays | [7] |
WDR5 Signaling Pathway and Point of Intervention
WDR5 acts as a critical scaffold within the MLL/SET1 histone methyltransferase complex. This complex, which also includes RbBP5, ASH2L, and DPY30, is responsible for mono-, di-, and tri-methylation of H3K4. This epigenetic modification is crucial for maintaining active chromatin states and regulating the expression of target genes, including the HOX genes, which are involved in development and hematopoiesis. More recent findings also implicate WDR5 in c-Myc-driven transcriptional programs, where it facilitates the recruitment of c-Myc to target gene promoters, thereby promoting cell proliferation.[3][8] this compound, by binding to the WIN site of WDR5, prevents the interaction with MLL1, thus inhibiting the downstream signaling cascade that leads to H3K4 methylation and gene activation.
Experimental Protocols
Fluorescence Polarization (FP) Assay
This biochemical assay measures the disruption of the WDR5-MLL interaction by this compound. It relies on the principle that a small fluorescently labeled peptide (tracer) derived from the MLL WIN motif will have a low polarization value when free in solution. Upon binding to the much larger WDR5 protein, its tumbling rate slows, resulting in a high polarization value. A competing compound will displace the tracer, leading to a decrease in polarization.[9][10]
Experimental Workflow
Protocol
-
Reagent Preparation:
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.5 mM TCEP.
-
WDR5 Protein: Recombinant human WDR5 protein.
-
Tracer: A fluorescently labeled peptide derived from the MLL WIN motif (e.g., FAM-labeled MLL peptide).
-
Compound: Prepare a stock solution of this compound in DMSO and perform serial dilutions in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
To each well, add 10 µL of WDR5 protein solution to a final concentration of 10-20 nM.
-
Add 10 µL of the fluorescently labeled MLL peptide tracer to a final concentration of 5-10 nM.
-
Add 5 µL of serially diluted this compound. For the negative control (high polarization), add assay buffer with DMSO. For the positive control (low polarization), add a saturating concentration of a known WDR5 inhibitor or no WDR5 protein.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for FAM).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The displacement constant (Kdisp) can be calculated from the IC50 value.
-
AlphaLISA Assay
This assay can be adapted to measure the disruption of the WDR5-MLL protein-protein interaction in a high-throughput format. In this setup, one protein (e.g., His-tagged WDR5) is captured on Donor beads, and the interacting partner (e.g., Biotinylated MLL peptide) is captured on Acceptor beads. When the two proteins interact, the beads are brought into close proximity, generating a chemiluminescent signal. A compound that disrupts this interaction will cause a decrease in the signal.[11][12]
Experimental Workflow
Protocol
-
Reagent Preparation:
-
Assay Buffer: A buffer compatible with AlphaLISA technology (e.g., from the kit manufacturer).
-
Proteins: His-tagged WDR5 and biotinylated MLL peptide.
-
Compound: Prepare a stock solution of this compound in DMSO and perform serial dilutions in assay buffer.
-
Beads: Anti-His Donor beads and Streptavidin-coated Acceptor beads.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of His-tagged WDR5 and 5 µL of biotinylated MLL peptide to each well at optimized concentrations.
-
Add 5 µL of serially diluted this compound or DMSO control.
-
Incubate for 30-60 minutes at room temperature.
-
Add 5 µL of Acceptor beads and incubate for 30-60 minutes at room temperature.
-
Add 5 µL of Donor beads and incubate for 30-60 minutes at room temperature in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
-
Data Analysis:
-
Normalize the data to the high (DMSO control) and low (no interaction) signals.
-
Plot the normalized signal against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble WDR5 remaining.[13][14][15]
Experimental Workflow
Protocol
-
Cell Culture and Treatment:
-
Culture cells of interest to a suitable confluency.
-
Treat cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specified time (e.g., 1-4 hours).
-
-
Cell Lysis and Heat Treatment:
-
Harvest cells and resuspend in a lysis buffer (e.g., PBS with protease inhibitors).
-
Lyse the cells by freeze-thaw cycles.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Protein Quantification:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble WDR5 in each sample using Western blotting with a WDR5-specific antibody or by using a quantitative method like the AlphaLISA SureFire Ultra Human and Mouse Total WDR5 Detection Kit.[11]
-
-
Data Analysis:
-
For Western blot, quantify the band intensities.
-
Plot the normalized amount of soluble WDR5 against the temperature for both the compound-treated and vehicle-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement and stabilization.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for measuring the engagement of this compound with its target protein, WDR5. The choice of assay will depend on the specific research question, with Fluorescence Polarization being ideal for detailed biochemical characterization, AlphaLISA for high-throughput screening, and CETSA for confirming target engagement in a physiologically relevant cellular context. By employing these methods, researchers can gain valuable insights into the mechanism of action of WDR5 inhibitors and accelerate the development of novel therapeutics targeting this important epigenetic regulator.
References
- 1. researchgate.net [researchgate.net]
- 2. ibr-inc.com [ibr-inc.com]
- 3. WDR5 facilitates EMT and metastasis of CCA by increasing HIF-1α accumulation in Myc-dependent and independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Human WDR5 promotes breast cancer growth and metastasis via KMT2-independent translation regulation | eLife [elifesciences.org]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Current Advances in CETSA [frontiersin.org]
- 15. Publications — CETSA [cetsa.org]
Application Notes and Protocols: Profiling Cell Line Sensitivity to the WDR5 Inhibitor OICR-9429 and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
OICR-9429 is a potent and selective small-molecule inhibitor of the interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1).[1][2] This interaction is crucial for the histone methyltransferase activity of the MLL1 complex, which catalyzes the trimethylation of histone H3 at lysine 4 (H3K4me3). Aberrant MLL1 activity is implicated in various cancers, making the WDR5-MLL1 axis an attractive therapeutic target.[1] OICR-9429 competitively binds to the MLL binding pocket on WDR5, leading to the suppression of H3K4me3 and subsequent inhibition of cancer cell proliferation, induction of apoptosis, and enhancement of chemosensitivity.[1][3][4] These application notes provide a summary of cell lines sensitive to OICR-9429 and its derivatives, along with detailed protocols for assessing cellular responses to these compounds.
Data Presentation: Cell Line Sensitivity to OICR-9429 and Derivatives
The following tables summarize the reported sensitivity of various cancer cell lines to OICR-9429 and its derivatives.
Table 1: OICR-9429 In Vitro Efficacy
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Exposure Time | Reference |
| T24 | Bladder Cancer | 67.74 - 68 | MTT Assay | 48 h | [3][4] |
| UM-UC-3 | Bladder Cancer | 70 - 70.41 | MTT Assay | 48 h | [3][4] |
| TCCSUP | Bladder Cancer | 121 - 121.42 | MTT Assay | 48 h | [3][4] |
| DU145 | Prostate Cancer | ~75 | MTT Assay | 48 h | [5] |
| PC-3 | Prostate Cancer | ~100 | MTT Assay | 48 h | [5] |
| WPMY-1 | Normal Prostate | Less cytotoxic than in cancer cells | MTT Assay | 48 h | [5] |
| SW620 | Colon Cancer | Highly Sensitive | Cell Viability Assay | 72 h | [6] |
| T84 | Colon Cancer | Highly Sensitive | Cell Viability Assay | 72 h | [6] |
| HCT116 | Colon Cancer | Sensitive | Cell Viability Assay | - | [6][7] |
| RKO | Colon Cancer | Sensitive | Cell Viability Assay | - | [6][7] |
| LoVo | Colon Cancer | Sensitive | Cell Viability Assay | - | [7] |
| SW480 | Colon Cancer | Sensitive | Cell Viability Assay | - | [7] |
| Cebpap30/p30 | Acute Myeloid Leukemia (AML) | Markedly Increased Sensitivity | Colony Formation Assay | 6 days | |
| HoxA9/Meis1-transformed murine cells | Acute Myeloid Leukemia (AML) | Low Sensitivity | - | - |
Table 2: OICR-9429 Derivatives and Their Activity
| Derivative | Type | Mechanism of Action | Cellular Activity | Reference |
| OICR-0547 | Negative Control | A close structural analog of OICR-9429 that does not bind to WDR5. | Does not affect the viability of OICR-9429-sensitive cells. | [2] |
| MS33 | PROTAC Degrader | A Proteolysis-Targeting Chimera that links OICR-9429 to a VHL E3 ligase ligand, inducing proteasomal degradation of WDR5. | Induces WDR5 degradation in MV4;11 cells with a DC50 of 260 ± 56 nM. | [8] |
| Dimethyl-F-OICR-9429-COOH | PROTAC Linker Intermediate | A derivative of OICR-9429 used in the synthesis of PROTACs. | Not reported as a standalone active compound. |
Signaling Pathway
OICR-9429 targets a key protein-protein interaction in the MLL1 histone methyltransferase complex. The diagram below illustrates the mechanism of action.
Caption: Mechanism of action of OICR-9429.
Experimental Protocols
The following are detailed protocols for key experiments to assess the sensitivity of cell lines to OICR-9429 and its derivatives.
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the IC50 of OICR-9429 in adherent cancer cell lines.
Materials:
-
OICR-9429 (and/or derivatives)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X stock solution of OICR-9429 in complete medium from a 10 mM stock in DMSO. Perform serial dilutions to obtain a range of concentrations (e.g., 0, 10, 25, 50, 75, 100, 150, 200 µM).
-
Remove the medium from the wells and add 100 µL of the 2X compound dilutions to the respective wells. Include a vehicle control (DMSO) at a concentration equivalent to the highest compound concentration.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15-30 minutes at room temperature with gentle shaking.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the compound concentration and use a non-linear regression model to calculate the IC50 value.
-
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis of H3K4me3
This protocol is designed to assess the effect of OICR-9429 on its direct downstream target, H3K4me3.
Materials:
-
OICR-9429
-
DMSO
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K4me3, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with OICR-9429 at various concentrations (e.g., IC50 and 2x IC50) and a vehicle control (DMSO) for 48 hours.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K4me3 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Re-probe the membrane with an antibody against total Histone H3 as a loading control.
-
Quantify the band intensities and normalize the H3K4me3 signal to the total H3 signal.
-
Caption: Workflow for Western Blot analysis.
Conclusion
OICR-9429 and its derivatives represent a promising class of epigenetic modulators for cancer therapy. The provided data and protocols offer a framework for researchers to investigate the efficacy of these compounds in relevant cancer models. Careful selection of cell lines and rigorous experimental execution are crucial for elucidating the therapeutic potential of targeting the WDR5-MLL1 interaction.
References
- 1. scitechnol.com [scitechnol.com]
- 2. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting WD repeat domain 5 enhances chemosensitivity and inhibits proliferation and programmed death-ligand 1 expression in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
OICR-9429: A Potent Tool for Interrogating the WDR5-MLL Interaction in Epigenetic Research
Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
OICR-9429 is a highly potent and selective small molecule inhibitor that antagonizes the interaction between WD repeat-containing protein 5 (WDR5) and the Mixed Lineage Leukemia (MLL) protein.[1][2][3][4] This interaction is crucial for the assembly and enzymatic activity of the MLL1/SET1 histone methyltransferase (HMT) complex, which plays a central role in the methylation of histone H3 at lysine 4 (H3K4me).[1][5] Dysregulation of the WDR5-MLL interaction and subsequent aberrant H3K4 methylation are implicated in various pathologies, particularly in certain types of cancer.[1][5][6] OICR-9429 serves as a valuable chemical probe for dissecting the biological functions of the WDR5-MLL axis and for exploring its therapeutic potential.[1][4]
Introduction
Epigenetic modifications, including histone methylation, are critical for regulating gene expression and maintaining cellular identity. The MLL/SET1 family of histone methyltransferases are key enzymes that catalyze the mono-, di-, and tri-methylation of H3K4, marks generally associated with active gene transcription. WDR5 is an essential scaffolding protein that binds to the MLL protein, facilitating the integrity and activity of the MLL1 complex.[1]
OICR-9429 was developed as a high-affinity ligand that binds to the "WIN" (WDR5-interacting) site on WDR5, competitively inhibiting its interaction with MLL.[1][4] This specific disruption of the WDR5-MLL protein-protein interaction (PPI) leads to a reduction in H3K4 methylation levels and subsequent alterations in gene expression.[1][3][5] This application note provides an overview of the applications of OICR-9429 in epigenetic studies, along with detailed protocols for its use.
Mechanism of Action
OICR-9429 occupies the MLL binding pocket on WDR5, thereby preventing the recruitment of MLL and other components of the SET/MLL histone methyltransferase complex.[1] This disruption leads to a decrease in the levels of H3K4 trimethylation (H3K4me3) at the promoter regions of target genes, ultimately affecting gene transcription.[1][3][5] The targeted nature of OICR-9429 allows for the specific investigation of WDR5-MLL-dependent biological processes.
Below is a diagram illustrating the mechanism of action of OICR-9429.
Caption: Mechanism of OICR-9429 action.
Data Presentation
Table 1: In Vitro Binding Affinity and Potency of OICR-9429
| Parameter | Value | Method | Reference |
| KD for WDR5 | 93 ± 28 nM | Surface Plasmon Resonance | [1][2] |
| KD for WDR5 | 24 nM | Biacore | [4] |
| KD for WDR5 | 52 nM | Isothermal Titration Calorimetry (ITC) | [4] |
| Kdisp (vs. MLL WIN peptide) | 64 ± 4 nM | Fluorescence Polarization Assay | [1][2] |
| IC50 (WDR5-MLL1/RbBP5 interaction) | < 1 µM | Cellular Assays | [4] |
Table 2: Cellular Activity of OICR-9429 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Assay | Reference |
| T24 | Bladder Cancer | 67.74 µM | Cell Viability (48h) | [3] |
| UM-UC-3 | Bladder Cancer | 70.41 µM | Cell Viability (48h) | [3] |
| TCCSUP | Bladder Cancer | 121.42 µM | Cell Viability (48h) | [3] |
| DU145 | Prostate Cancer | ~75 µM | MTT Assay (48h) | [7] |
| PC-3 | Prostate Cancer | ~100 µM | MTT Assay (48h) | [7] |
| Primary Human AML cells | Acute Myeloid Leukemia | Varies (effective at 5 µM) | Cell Viability (72h) | [2] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Maintenance : Culture cells of interest in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
OICR-9429 Preparation : Prepare a stock solution of OICR-9429 in sterile DMSO. For in vivo studies, specific formulations with PEG300, Tween80, and ddH2O, or corn oil may be required.[2]
-
Cell Treatment : Seed cells at an appropriate density and allow them to adhere overnight. The following day, treat the cells with the desired concentrations of OICR-9429 or vehicle control (DMSO). The final DMSO concentration should be kept constant across all treatments and should not exceed 0.1% (v/v).
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies on prostate cancer cells.[7]
-
Seed 5,000 cells per well in a 96-well plate and incubate overnight.
-
Treat cells with increasing concentrations of OICR-9429 for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Histone Marks
This protocol is based on the observed effects of OICR-9429 on H3K4me3.[3][5]
-
Treat cells with OICR-9429 or vehicle for the desired time.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K4me3 and total Histone H3 (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Chromatin Immunoprecipitation (ChIP)
This protocol provides a general workflow for assessing changes in H3K4me3 at specific gene promoters.
Caption: Chromatin Immunoprecipitation (ChIP) Workflow.
-
Crosslinking : Treat cells with 1% formaldehyde for 10 minutes at room temperature to crosslink proteins to DNA. Quench with glycine.
-
Cell Lysis and Chromatin Shearing : Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation : Incubate the sheared chromatin with an antibody specific for H3K4me3 overnight at 4°C. Use Protein A/G beads to pull down the antibody-chromatin complexes.
-
Washing and Elution : Wash the beads to remove non-specific binding and elute the chromatin.
-
Reverse Crosslinking and DNA Purification : Reverse the crosslinks by heating and purify the DNA.
-
qPCR Analysis : Perform quantitative PCR using primers specific to the promoter regions of target genes to determine the enrichment of H3K4me3.
Applications in Epigenetic Studies
-
Probing the Role of WDR5-MLL in Cancer : OICR-9429 is extensively used to study the dependency of various cancers on the WDR5-MLL interaction for proliferation and survival.[1][3][5][6][7]
-
Investigating Mechanisms of Gene Regulation : By inhibiting H3K4 methylation, OICR-9429 can be used to elucidate the role of this histone mark in the transcriptional regulation of specific genes.[1][5]
-
Synergistic Effects with Other Therapies : Studies have shown that OICR-9429 can enhance the sensitivity of cancer cells to chemotherapeutic agents like cisplatin.[6][7]
-
Target Validation : As a selective chemical probe, OICR-9429 is crucial for validating the WDR5-MLL interaction as a therapeutic target in various diseases.[1]
Selectivity
OICR-9429 demonstrates high selectivity for WDR5, with over 100-fold selectivity against other chromatin "reader" domains and methyltransferases.[4] A structurally similar but inactive compound, OICR-0547, can be used as a negative control in cellular assays to confirm that the observed phenotypes are due to the specific inhibition of the WDR5-MLL interaction.[4]
Conclusion
OICR-9429 is a powerful and selective chemical probe for studying the epigenetic functions of the WDR5-MLL complex. Its ability to specifically disrupt this interaction and modulate H3K4 methylation levels makes it an indispensable tool for researchers in epigenetics, cancer biology, and drug discovery. The protocols provided herein offer a starting point for utilizing OICR-9429 to investigate its effects in various experimental systems.
References
- 1. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 5. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Dimethyl-F-OICR-9429-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl-F-OICR-9429-COOH is a chemical ligand for the WD40 repeat domain protein 5 (WDR5).[1][2] It serves as a crucial intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents designed to selectively degrade target proteins within cells.[1] Given its role in the development of targeted protein degraders, understanding the proper handling and dissolution of this compound is paramount for successful experimental outcomes. This document provides detailed protocols for the dissolution of this compound for various research applications.
The parent compound, OICR-9429, is a well-characterized small-molecule inhibitor that potently antagonizes the interaction between WDR5 and Mixed Lineage Leukemia (MLL) proteins.[3][4][5] This inhibition has been shown to have therapeutic potential in various cancers, including acute myeloid leukemia (AML).[3][6]
Chemical Information
| Property | Value |
| Full Chemical Name | 4-fluoro-3-[3-[[6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonyl]amino]-4-[(3S,5R)-3,4,5-trimethylpiperazin-1-yl]phenyl]benzoic acid[7] |
| Molecular Formula | C27H26F4N4O4[1][2] |
| Molecular Weight | 546.51 g/mol [1] |
| Appearance | Light brown to brown solid[1] |
| Primary Target | WD40 repeat domain protein 5 (WDR5)[1][2] |
Solubility Data
The solubility of this compound is critical for the preparation of stock solutions for in vitro and in vivo experiments. Based on available data, the compound exhibits high solubility in Dimethyl Sulfoxide (DMSO).
| Solvent | Concentration | Remarks |
| DMSO | 200 mg/mL (365.96 mM) | Requires sonication for complete dissolution. It is highly recommended to use freshly opened, anhydrous DMSO as the compound is hygroscopic.[1] |
Experimental Protocols
Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 200 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), freshly opened
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 200 mg/mL solution, weigh 200 mg of the compound.
-
Adding Solvent: Add the appropriate volume of anhydrous DMSO to the tube. For a 200 mg/mL solution, add 1 mL of DMSO.
-
Initial Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes to initially suspend the compound.
-
Sonication: Place the tube in an ultrasonic water bath and sonicate until the solution is clear and all solid material has dissolved. This may take several minutes. Visually inspect the solution against a light source to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When stored at -20°C, the solution should be used within one month. For storage at -80°C, the solution is stable for up to six months. Protect from light.[1]
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the high-concentration DMSO stock solution to prepare working solutions for treating cells in culture.
Materials:
-
High-concentration stock solution of this compound in DMSO
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes or plates
-
Calibrated micropipettes
Procedure:
-
Thawing the Stock Solution: Thaw a single-use aliquot of the high-concentration DMSO stock solution at room temperature.
-
Serial Dilution (if necessary): For lower final concentrations, it may be necessary to perform an intermediate dilution of the stock solution in DMSO or cell culture medium.
-
Final Dilution: Directly add the required volume of the DMSO stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution from a 200 mg/mL (365.96 mM) stock, add 0.027 µL of the stock solution to 1 mL of medium. It is recommended to add the DMSO stock to a larger volume of medium and mix well to ensure homogeneity.
-
DMSO Concentration Control: Ensure that the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions, including the vehicle control (medium with the same percentage of DMSO without the compound). Typically, the final DMSO concentration should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.
-
Immediate Use: Use the freshly prepared working solution immediately for treating cells.
Visualization of Experimental Workflow
The following diagram illustrates the key steps for preparing a stock solution of this compound.
Caption: Workflow for dissolving and preparing this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 6. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Ligands for Target Protein for PROTAC | 2407458-49-3 | Invivochem [invivochem.com]
Troubleshooting & Optimization
Technical Support Center: Dimethyl-F-OICR-9429-COOH PROTAC Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and evaluation of Dimethyl-F-OICR-9429-COOH PROTAC.
Frequently Asked Questions (FAQs)
Q1: What is this compound PROTAC and what is its mechanism of action?
This compound is a PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the target protein WDR5. It is synthesized using OICR-9429, a potent inhibitor of the WDR5-MLL interaction, as the warhead for binding to WDR5. This warhead is connected via a linker to a ligand that recruits an E3 ubiquitin ligase. The PROTAC then facilitates the formation of a ternary complex between WDR5 and the E3 ligase, leading to the ubiquitination and subsequent degradation of WDR5 by the proteasome.
Q2: What are the critical starting materials for the synthesis?
The key starting materials are the WDR5 binder (OICR-9429 derivative), a suitable linker with a terminal carboxylic acid, and an E3 ligase ligand (e.g., for Cereblon or VHL). The search results indicate that OICR-9429 itself is a complex molecule, so a multi-step synthesis for its derivatives can be expected.
Q3: My synthesized PROTAC shows low degradation efficiency. What are the common causes?
Low degradation efficiency is a frequent issue in PROTAC development. The underlying causes can be multifaceted, often stemming from suboptimal design of the PROTAC molecule itself or issues with the experimental setup. Key factors to investigate include:
-
Inefficient Ternary Complex Formation: The formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase
Technical Support Center: Optimizing Linker Length for Dimethyl-F-OICR-9429-COOH PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers developing PROTACs using the Dimethyl-F-OICR-9429-COOH warhead for the targeted degradation of WD40 repeat-containing protein 5 (WDR5).
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a this compound PROTAC?
A1: PROTACs (Proteolysis Targeting Chimeras) are heterobifunctional molecules designed to induce the degradation of a target protein. A this compound PROTAC consists of three components: the this compound moiety which binds to the target protein WDR5, a ligand for an E3 ubiquitin ligase (e.g., VHL or Cereblon), and a chemical linker that connects the two. By simultaneously binding to WDR5 and an E3 ligase, the PROTAC forms a ternary complex, which facilitates the ubiquitination of WDR5, marking it for degradation by the proteasome.[1][2][3]
Caption: PROTAC-mediated degradation of WDR5.
Q2: Which E3 ligase should I recruit for my this compound PROTAC?
A2: Both von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ligases have been successfully used for the degradation of WDR5 with OICR-9429-based PROTACs.[2][4][5] The choice may depend on the specific cell line being used, as the expression levels of E3 ligases can vary between cell types. It is recommended to test both VHL and CRBN ligands to determine which provides more efficient degradation in your experimental system.
Q3: How does linker length impact the efficacy of my PROTAC?
A3: The length and composition of the linker are critical for PROTAC efficacy.[6][7] An optimal linker length facilitates the formation of a stable and productive ternary complex between WDR5 and the E3 ligase. A linker that is too short may cause steric hindrance, preventing complex formation. Conversely, a linker that is too long might lead to the formation of unproductive binary complexes (PROTAC-WDR5 or PROTAC-E3 ligase), a phenomenon known as the "hook effect," which reduces degradation efficiency at high PROTAC concentrations.[5]
Q4: I am observing a "hook effect" in my experiments. What does this mean and how can I mitigate it?
A4: The "hook effect" is characterized by a decrease in protein degradation at high PROTAC concentrations. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex. To mitigate this, it is crucial to perform a dose-response experiment with a wide range of PROTAC concentrations to identify the optimal concentration for maximal degradation (Dmax) and the concentration that gives 50% degradation (DC50).
Caption: The "Hook Effect" at high PROTAC concentrations.
Troubleshooting Guide
Problem 1: My this compound PROTAC does not induce WDR5 degradation at any tested concentration.
| Possible Cause | Suggested Solution |
| Poor cell permeability | Modify the linker to improve physicochemical properties. For instance, incorporating PEG units can increase solubility. |
| Unfavorable linker length | Synthesize and test a series of PROTACs with varying linker lengths (e.g., PEG2, PEG4, PEG6) to identify an optimal length for ternary complex formation.[6][8] |
| Incorrect E3 ligase choice | If using a VHL-based PROTAC, try synthesizing a CRBN-based version, and vice-versa. E3 ligase expression levels can be cell-line dependent.[2] |
| Instability of the PROTAC | Assess the stability of your PROTAC in cell culture media over the time course of your experiment. |
| Inefficient ternary complex formation | Perform biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm ternary complex formation in vitro.[8] |
Problem 2: I observe WDR5 degradation, but the Dmax is low (e.g., less than 50%).
| Possible Cause | Suggested Solution |
| Suboptimal linker | Even if some degradation is observed, the linker may not be optimal for a stable ternary complex. Test alternative linker compositions (e.g., alkyl vs. PEG) and lengths.[7] |
| Limited E3 ligase availability | Overexpression of the recruited E3 ligase could enhance degradation, although this is not a therapeutic solution, it can validate the mechanism. |
| Rapid PROTAC degradation | The PROTAC itself might be unstable in the cellular environment. Consider linker modifications that enhance stability. |
| Target protein resynthesis | The rate of WDR5 synthesis may be competing with the rate of degradation. Perform a time-course experiment to find the optimal treatment duration. |
Data Presentation: Illustrative Linker Optimization Study
The following tables present hypothetical data for a series of this compound PROTACs targeting WDR5 for degradation via the VHL E3 ligase. This data illustrates the impact of varying the length of a polyethylene glycol (PEG) linker.
Table 1: Degradation Efficacy of WDR5-VHL PROTACs with Varying Linker Lengths
| PROTAC ID | Linker Composition | Linker Atom Count | DC50 (nM) | Dmax (%) |
| WDR5-VHL-1 | PEG2 | 8 | >1000 | <10 |
| WDR5-VHL-2 | PEG3 | 11 | 250 | 65 |
| WDR5-VHL-3 | PEG4 | 14 | 45 | 92 |
| WDR5-VHL-4 | PEG5 | 17 | 150 | 78 |
| WDR5-VHL-5 | PEG6 | 20 | 500 | 55 |
This is a hypothetical dataset for illustrative purposes.
Table 2: Cell Viability in MV4;11 cells after 72h Treatment
| PROTAC ID | IC50 (nM) |
| WDR5-VHL-1 | >2000 |
| WDR5-VHL-2 | 480 |
| WDR5-VHL-3 | 85 |
| WDR5-VHL-4 | 320 |
| WDR5-VHL-5 | 950 |
| OICR-9429 (Inhibitor) | 1500 |
This is a hypothetical dataset for illustrative purposes.
Experimental Protocols
Protocol 1: Western Blot for WDR5 Degradation
This protocol details the quantification of WDR5 protein levels in cells treated with PROTACs.
Materials:
-
Cell line (e.g., MV4;11)
-
This compound PROTACs
-
DMSO (vehicle control)
-
Cell culture medium
-
Ice-cold PBS
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-WDR5, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with serial dilutions of PROTACs (e.g., 1 nM to 10 µM) or DMSO for the desired time (e.g., 18 hours).
-
-
Cell Lysis:
-
Aspirate the medium and wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-WDR5 antibody overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Quantify band intensities using densitometry software. Normalize WDR5 band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Caption: Western Blot experimental workflow.
Protocol 2: Cell Viability Assay (CCK-8)
This protocol assesses the effect of PROTAC-mediated WDR5 degradation on cell proliferation and viability.
Materials:
-
Cell line (e.g., MV4;11)
-
This compound PROTACs
-
Cell Counting Kit-8 (CCK-8) reagent
-
96-well plates
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Seed 5,000 cells per well in 100 µL of medium in a 96-well plate.
-
Incubate for 24 hours (37°C, 5% CO2).
-
-
PROTAC Treatment:
-
Add 10 µL of medium containing various concentrations of the PROTACs to the wells.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
CCK-8 Addition:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours until the color of the medium changes to orange.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot a dose-response curve to determine the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a dual WDR5 and Ikaros PROTAC degrader as an anti-cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. biorxiv.org [biorxiv.org]
- 5. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structures of DCAF1-PROTAC-WDR5 ternary complexes provide insight into DCAF1 substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting off-target effects of OICR-9429 analogs
Welcome to the technical support center for OICR-9429 and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of these molecules and to troubleshoot potential experimental issues, with a focus on off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for OICR-9429?
OICR-9429 is a potent and selective small-molecule inhibitor of the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1).[1][2][3] It competitively binds to the MLL1-binding pocket on WDR5, disrupting the MLL1 complex and inhibiting its histone methyltransferase activity, specifically the trimethylation of histone H3 at lysine 4 (H3K4me3).[2][4]
Q2: How selective is OICR-9429 for its target, WDR5?
OICR-9429 has been shown to be highly selective for WDR5. It has demonstrated minimal binding or inhibition against a wide panel of other targets, including over 250 human kinases, G-protein coupled receptors (GPCRs), ion channels, transporters, 22 human methyltransferases, and various other reader domains.[1]
Q3: What are some known analogs of OICR-9429?
-
OICR-0547: A structurally similar but inactive analog that can be used as a negative control in experiments.[5]
-
OICR-11824: A more recent and potent antagonist of the WDR5-MLL interaction, reported to have a 100-fold greater affinity for WDR5 than OICR-9429.[6]
-
MS33: A WDR5 degrader developed using OICR-9429 as the WDR5-binding moiety.[7]
Q4: What are the potential applications of OICR-9429 and its analogs?
OICR-9429 has shown therapeutic potential in various cancers, including:
-
Acute Myeloid Leukemia (AML) with N-terminal C/EBPα mutations.[1]
-
Bladder cancer, where it can suppress proliferation, metastasis, and PD-L1 expression.[4][8]
-
Ovarian cancer, where it can enhance sensitivity to genotoxic chemotherapeutics.[9]
-
Colorectal cancer.[6]
Troubleshooting Guide: Off-Target Effects
Even with highly selective compounds, unexpected results can occur. This guide provides a systematic approach to troubleshooting potential off-target effects.
Issue 1: Unexpected cellular phenotype inconsistent with WDR5-MLL1 inhibition.
-
Possible Cause 1: Off-target binding of the specific analog. While OICR-9429 is highly selective, novel analogs may have different selectivity profiles.
-
Troubleshooting Steps:
-
Literature Review: Search for any published selectivity data for the specific analog being used.
-
Negative Control: Include the inactive analog OICR-0547 in your experiments. If the phenotype persists with OICR-0547, it is likely not related to WDR5 inhibition.[5]
-
Target Engagement Assay: Perform a cellular thermal shift assay (CETSA) or a NanoBRET assay to confirm that the analog engages WDR5 in your cellular model.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing WDR5 to see if the phenotype is reversed.
-
-
-
Possible Cause 2: Downstream effects of WDR5 inhibition. Inhibiting the WDR5-MLL1 interaction can have widespread effects on gene expression, which may lead to complex and sometimes unexpected cellular responses.
-
Troubleshooting Steps:
-
Transcriptomic/Proteomic Analysis: Perform RNA-seq or proteomics to identify global changes in gene and protein expression following treatment. This can help to uncover affected pathways that may explain the observed phenotype.
-
Pathway Analysis: Use bioinformatics tools to analyze the data from transcriptomic/proteomic analysis to identify enriched biological pathways.
-
-
-
Possible Cause 3: Compound stability and degradation. The compound may be unstable in your experimental conditions, leading to the formation of active metabolites with different target profiles.
-
Troubleshooting Steps:
-
Consult Supplier Data: Review the manufacturer's data on compound stability.
-
LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to assess the stability of your compound in your cell culture medium over the time course of your experiment.
-
-
Issue 2: Discrepancy between in vitro binding affinity and cellular potency.
-
Possible Cause 1: Poor cell permeability. The compound may not be efficiently entering the cells.
-
Troubleshooting Steps:
-
Consult Physicochemical Properties: Review the predicted or measured physicochemical properties of the analog (e.g., LogP, polar surface area).
-
Cellular Uptake Assay: If available, use a fluorescently labeled version of the compound or LC-MS analysis of cell lysates to measure intracellular concentrations.
-
-
-
Possible Cause 2: Efflux by cellular transporters. The compound may be actively pumped out of the cell by transporters like P-glycoprotein (MDR1).
-
Troubleshooting Steps:
-
Co-treatment with Efflux Pump Inhibitors: Perform experiments with and without known efflux pump inhibitors (e.g., verapamil) to see if cellular potency is increased.
-
-
-
Possible Cause 3: High protein binding in culture medium. The compound may be binding to proteins in the serum of your cell culture medium, reducing its effective concentration.
-
Troubleshooting Steps:
-
Vary Serum Concentration: Perform experiments with different concentrations of serum to assess the impact on compound potency.
-
Serum-Free Conditions: If your cell line can tolerate it, perform the experiment in serum-free or low-serum medium.
-
-
Quantitative Data Summary
| Compound | Target | Assay Type | Affinity/Potency | Reference |
| OICR-9429 | WDR5 | KD (Binding Affinity) | 93 ± 28 nM | [1][8] |
| WDR5-MLL Interaction | Kdisp (Displacement) | 64 ± 4 nM | [1][8] | |
| Primary Human AML Cells | Cell Viability (72h) | Significant decrease at 5 µM | [1][8] | |
| Bladder Cancer Cell Line (UM-UC-3) | IC50 (48h) | 70.41 µM | [4] | |
| Bladder Cancer Cell Line (T24) | IC50 (48h) | 67.74 µM | [4] | |
| OICR-11824 | WDR5 | Binding Affinity | ~100-fold > OICR-9429 | [6] |
| MS33 (Degrader) | WDR5 | DC50 (Degradation) | 260 ± 56 nM | [7] |
Key Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Assess WDR5-MLL1 Interaction
-
Cell Lysis:
-
Treat cells with the OICR-9429 analog or DMSO control for the desired time.
-
Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against WDR5 or MLL1 overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads 3-5 times with lysis buffer.
-
Elute the protein complexes by boiling the beads in SDS-PAGE loading buffer.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against WDR5, MLL1, and other components of the MLL complex (e.g., RbBP5).
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the OICR-9429 analog.
-
Treat the cells and include a DMSO-only control.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 48-72 hours).
-
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Calculate IC50 values using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: OICR-9429 inhibits the WDR5-MLL1 interaction, preventing H3K4me3.
Caption: Experimental workflow for Co-Immunoprecipitation.
Caption: Troubleshooting logic for unexpected phenotypes.
References
- 1. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scitechnol.com [scitechnol.com]
- 3. Structure-Based Optimization of a Small Molecule Antagonist of the Interaction Between WD Repeat-Containing Protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
how to prevent degradation of Dimethyl-F-OICR-9429-COOH in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Dimethyl-F-OICR-9429-COOH in solution.
Troubleshooting Guide
Issue: Rapid Degradation of this compound in Solution
If you are observing a loss of potency or the appearance of unexpected peaks in your analytical assays (e.g., HPLC, LC-MS), your compound may be degrading. This guide provides potential causes and solutions.
Potential Degradation Pathways:
Based on the structure of this compound, which contains amide and carboxylic acid functional groups, the primary degradation pathways are likely hydrolysis and oxidation.[1][2] These reactions can be influenced by several factors in your experimental setup.[3]
Troubleshooting Steps:
| Potential Cause | Recommended Action | Rationale |
| pH of Solution | Maintain a pH range of 5-7 for aqueous buffers. Prepare fresh buffers for each experiment. | The amide bond in the molecule is susceptible to both acid and base-catalyzed hydrolysis.[1][2] Maintaining a neutral pH can minimize this degradation pathway. |
| Solvent Quality | Use freshly opened, high-purity, anhydrous DMSO for preparing stock solutions. Avoid repeated freeze-thaw cycles.[4] | Hygroscopic DMSO can introduce water, which can lead to hydrolysis of the compound.[2][4] Repeated freeze-thaw cycles can also introduce moisture and accelerate degradation. |
| Exposure to Light | Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[1][4] | Photochemical degradation can be initiated by exposure to light, leading to oxidation or other reactions.[1][5] |
| Temperature | Store stock solutions at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[4] Avoid leaving solutions at room temperature for extended periods. | Higher temperatures increase the rate of chemical reactions, including hydrolysis and oxidation.[2][3] |
| Oxygen Exposure | For sensitive applications, consider degassing solvents and purging vials with an inert gas (e.g., nitrogen or argon) before sealing. | Oxidation, which involves the removal of electrons or the addition of oxygen, can be a common degradation pathway for organic molecules.[1][5] |
| Presence of Metal Ions | Use high-purity water and reagents to minimize trace metal contamination. If contamination is suspected, consider using a chelating agent like EDTA at a low concentration. | Trace metals can catalyze oxidative degradation reactions.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For the solid compound, store at -20°C and protect from light.[4] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[4] Always protect solutions from light.[4]
Q2: What is the best solvent to use for dissolving this compound?
A2: DMSO is a suitable solvent for preparing stock solutions.[4] It is crucial to use freshly opened, anhydrous DMSO as the solvent is hygroscopic, and the presence of water can promote hydrolysis.[2][4]
Q3: My solution of this compound has changed color. What does this indicate?
A3: A change in color can be an indicator of chemical degradation. You should verify the integrity of your compound using an appropriate analytical method, such as HPLC or LC-MS, to check for the presence of degradation products.
Q4: Can I prepare aqueous solutions of this compound?
A4: While this compound is typically dissolved in DMSO for stock solutions, you may need to prepare dilutions in aqueous buffers for your experiments. When doing so, it is important to control the pH of the buffer (ideally pH 5-7) and use the solution as quickly as possible to minimize hydrolysis.[1][2]
Q5: How can I monitor the stability of my this compound solution?
A5: A stability-indicating analytical method, such as a reverse-phase HPLC method with UV or MS detection, should be used. This involves analyzing the sample at different time points and under different storage conditions to quantify the amount of the parent compound and detect any degradation products.
Experimental Protocols
Protocol: Assessment of this compound Stability in Solution
This protocol outlines a general procedure for evaluating the stability of this compound in a specific solvent or buffer.
1. Materials:
- This compound
- High-purity, anhydrous DMSO (or other solvent of interest)
- Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
- Amber glass vials
- HPLC or LC-MS system with a suitable column (e.g., C18)
2. Procedure:
- Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
- Dilute the stock solution to the final experimental concentration in the solvent or buffer to be tested.
- Aliquot the solution into several amber vials.
- Establish a time-zero (T=0) sample by immediately analyzing one of the vials by HPLC or LC-MS.
- Store the remaining vials under the desired experimental conditions (e.g., room temperature, 4°C, -20°C).
- At specified time points (e.g., 1, 4, 8, 24, 48 hours), remove a vial from storage and analyze it by HPLC or LC-MS.
- For each time point, calculate the percentage of the remaining this compound relative to the T=0 sample. Also, monitor the appearance and growth of any new peaks, which may represent degradation products.
3. Data Analysis:
- Plot the percentage of remaining this compound against time for each storage condition.
- Determine the rate of degradation under each condition.
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 3. Physical and Chemical Factors Influencing the Chemical Degradation of Pharmaceutical Product: Temperature, Solvent, Ionic Strength, Dielectric Constant, Specific & General acid base catalysis | Pharmaguideline [pharmaguideline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing the Cell Permeability of Dimethyl-F-OICR-9429-COOH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of Dimethyl-F-OICR-9429-COOH, a ligand for the WD repeat domain protein 5 (WDR5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a derivative of OICR-9429, a potent and selective small-molecule antagonist of the interaction between WDR5 and Mixed Lineage Leukemia (MLL) protein.[1][2][3] WDR5 is a critical component of the MLL histone methyltransferase complex, which is involved in the methylation of histone H3 at lysine 4 (H3K4me3), a mark associated with active gene transcription.[1] By binding to the MLL-binding pocket of WDR5, OICR-9429 and its derivatives disrupt the WDR5-MLL interaction, leading to the inhibition of H3K4 methylation and subsequent downregulation of target gene expression.[1][4] This mechanism is particularly relevant in certain cancers, such as Acute Myeloid Leukemia (AML) with C/EBPα N-terminal mutations, where the WDR5-MLL complex plays a key role in leukemogenesis.[1][5]
Q2: Why is the cell permeability of this compound a potential issue?
A2: The presence of a carboxylic acid (-COOH) group in the structure of this compound can limit its passive diffusion across the lipophilic cell membrane. At physiological pH, the carboxylic acid group is predominantly ionized, carrying a negative charge. This charge significantly reduces the molecule's ability to penetrate the nonpolar lipid bilayer of the cell membrane, potentially leading to low intracellular concentrations and reduced efficacy in cell-based assays.
Q3: What are the primary strategies to enhance the cell permeability of this compound?
A3: The most common and effective strategy is a prodrug approach, specifically through esterification of the carboxylic acid group. By converting the carboxylic acid to a methyl ester, the negative charge is masked, increasing the molecule's lipophilicity and facilitating its passage across the cell membrane. Once inside the cell, ubiquitous intracellular esterases can cleave the ester bond, releasing the active carboxylic acid form of the drug. Other potential strategies, though less direct for this specific compound, include the use of permeability enhancers or advanced drug delivery systems, but the prodrug approach is the most targeted solution.
Q4: How can I assess the cell permeability of my compound?
A4: The two most common in vitro methods for assessing cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
-
PAMPA: This is a high-throughput, non-cell-based assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. It is a good first screen for passive permeability.
-
Caco-2 Permeability Assay: This is a cell-based assay that uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelium. This assay can assess both passive diffusion and active transport processes, including efflux by transporters like P-glycoprotein (P-gp).[6]
The primary output of these assays is the apparent permeability coefficient (Papp).
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments aimed at enhancing and evaluating the cell permeability of this compound and its derivatives.
| Problem | Potential Cause | Suggested Solution |
| Low intracellular concentration of this compound despite high extracellular concentration. | Poor cell permeability due to the ionized carboxylic acid group. | Synthesize a methyl ester prodrug of the compound to increase its lipophilicity and ability to cross the cell membrane. |
| Inconsistent or low Papp values in PAMPA or Caco-2 assays for the parent compound. | The compound may be binding to the plastic of the assay plates, leading to low recovery. This is a common issue with lipophilic molecules.[7] | 1. Use low-binding plates for the assay.2. Include a surfactant like 0.5% Tween 20 in the assay buffer to reduce non-specific binding.3. For Caco-2 assays, adding Bovine Serum Albumin (BSA) to the basolateral (receiver) chamber can improve recovery.[8] |
| High efflux ratio (Papp B-A / Papp A-B > 2) in the Caco-2 assay for the methyl ester prodrug. | The prodrug may be a substrate for an efflux transporter, such as P-glycoprotein (P-gp), which actively pumps the compound out of the cell. | Perform the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the A-B permeability and a decrease in the efflux ratio in the presence of the inhibitor would confirm that the compound is a P-gp substrate.[6] |
| The methyl ester prodrug shows lower than expected activity in a cell-based functional assay. | 1. Inefficient cleavage of the ester by intracellular esterases to release the active drug.2. The prodrug itself may have a lower affinity for the WDR5 target. | 1. Confirm the intracellular conversion of the prodrug to the active acid by LC-MS/MS analysis of cell lysates.2. Test the binding affinity of the methyl ester prodrug to WDR5 in a biochemical assay (e.g., fluorescence polarization) to ensure it does not interfere with target engagement before cleavage. |
| Difficulty in synthesizing the methyl ester prodrug. | Standard esterification conditions might be too harsh for the parent molecule, leading to degradation. | Use a milder esterification method, such as using trimethylsilyldiazomethane or employing a coupling reagent like DCC/DMAP with methanol. |
Quantitative Data Presentation
While specific experimental permeability data for this compound is not publicly available, the following tables illustrate how such data would be presented. These hypothetical values are based on typical results for carboxylic acids and their corresponding methyl ester prodrugs.
Table 1: Hypothetical Permeability Data from PAMPA
| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Permeability Classification |
| This compound | 0.5 | Low |
| Dimethyl-F-OICR-9429-COOCH₃ (Methyl Ester Prodrug) | 5.0 | Moderate |
| Propranolol (High Permeability Control) | 15.0 | High |
| Atenolol (Low Permeability Control) | 0.2 | Low |
Table 2: Hypothetical Permeability Data from Caco-2 Assay
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Classification |
| This compound | 0.3 | 0.3 | 1.0 | Low |
| Dimethyl-F-OICR-9429-COOCH₃ (Methyl Ester Prodrug) | 4.5 | 9.0 | 2.0 | Moderate (with potential efflux) |
| Propranolol (High Permeability Control) | 20.0 | 21.0 | 1.05 | High |
| Atenolol (Low Permeability Control) | 0.1 | 0.1 | 1.0 | Low |
Experimental Protocols
Protocol 1: Methyl Esterification of this compound
This protocol describes a general method for the synthesis of the methyl ester prodrug.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Trimethylsilyldiazomethane (2.0 M in hexanes)
-
Dichloromethane (DCM, anhydrous)
-
Diethyl ether
-
Argon or Nitrogen gas
-
Round bottom flask and standard glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of anhydrous DCM and anhydrous methanol (e.g., a 2:1 ratio).
-
Place the flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add trimethylsilyldiazomethane (2.0 M in hexanes, 1.2 equivalents) dropwise to the stirred solution. A yellow color should persist.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench the excess trimethylsilyldiazomethane by adding a few drops of acetic acid until the yellow color disappears.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the pure methyl ester prodrug.
-
Confirm the structure of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Materials:
-
PAMPA plate system (e.g., from Corning or Millipore)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and controls dissolved in DMSO
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare the acceptor plate by adding 300 µL of PBS to each well.
-
Prepare the donor plate by carefully coating the filter membrane of each well with 5 µL of a synthetic lipid solution (e.g., 1% lecithin in dodecane).
-
Prepare the donor solutions by diluting the test compounds and controls from DMSO stock solutions into PBS to the final desired concentration (typically with a final DMSO concentration of ≤1%).
-
Add 200 µL of the donor solutions to the wells of the coated donor plate.
-
Carefully place the donor plate on top of the acceptor plate to form the "sandwich".
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
Protocol 3: Caco-2 Permeability Assay
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
Test compounds and controls dissolved in DMSO
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells onto the Transwell inserts at an appropriate density.
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for the formation of a confluent and differentiated monolayer.
-
Before the assay, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).
-
Wash the cell monolayers with pre-warmed HBSS.
-
For the absorptive (A-B) direction, add the test compound in HBSS (pH 6.5 or 7.4) to the apical (top) chamber and HBSS to the basolateral (bottom) chamber.
-
For the secretory (B-A) direction, add the test compound in HBSS (pH 7.4) to the basolateral chamber and HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the apical and basolateral chambers.
-
Analyze the concentration of the compound in the samples by LC-MS/MS.
-
Calculate the Papp values for both directions and the efflux ratio.
Visualizations
WDR5-MLL Signaling Pathway in AML
Caption: The WDR5-MLL signaling pathway in C/EBPα-mutant AML and the point of intervention for this compound.
Experimental Workflow for Permeability Enhancement
Caption: A workflow for enhancing and evaluating the cell permeability of this compound through a prodrug strategy.
References
- 1. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. color | Graphviz [graphviz.org]
- 4. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 5. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
interpreting unexpected results in WDR5 inhibition assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering unexpected results in WDR5 inhibition assays. It is intended for scientists and drug development professionals working to identify and characterize WDR5 inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My signal window (or signal-to-background ratio) in my TR-FRET or AlphaLISA assay is very low. What are the possible causes?
A low signal window can stem from several factors related to reagents, assay setup, or experimental conditions.
-
Suboptimal Reagent Concentration: The concentrations of the protein, peptide, or detection reagents (e.g., antibodies, beads) may not be optimal. It is crucial to perform titration experiments for each component to determine the concentration that provides the best signal-to-background ratio.
-
Inactive Protein or Peptide: The WDR5 protein or the binding partner peptide (e.g., from MLL) may have degraded due to improper storage or handling. Verify protein/peptide integrity and activity.
-
Incorrect Buffer Composition: The assay buffer pH, salt concentration, or presence of certain detergents can significantly impact protein interactions and assay performance. Ensure the buffer is compatible with all assay components.
-
Incubation Times: Incubation times for binding and signal development may be too short. Refer to the assay kit protocol for recommended incubation times and consider optimizing them for your specific reagents.[1]
-
Reader Settings: Ensure the plate reader is configured with the correct excitation and emission wavelengths and other settings specific to the assay technology (e.g., TR-FRET delay times, AlphaLISA read parameters).
Q2: I am observing an increase in signal at high inhibitor concentrations. What could be the reason?
This phenomenon, often called a "hook effect" or signal increase, is typically an artifact caused by compound interference.
-
Compound Autofluorescence (TR-FRET): The test compound may be fluorescent at the same wavelength as the assay's acceptor fluorophore, leading to a false positive signal. It is recommended to perform a pre-screen of the compound library to identify and flag autofluorescent compounds.[2]
-
Light Scattering or Quenching (AlphaLISA): At high concentrations, some compounds can precipitate or aggregate, causing light scatter that increases the reading. Conversely, some compounds can absorb light at the excitation or emission wavelengths, quenching the signal. A counter-screen can be used to identify compounds that interfere with the AlphaLISA beads themselves.[3]
-
Assay Component Aggregation: High concentrations of the test compound may induce aggregation of the assay proteins, which can sometimes lead to an artificial increase in signal by bringing donor and acceptor components into proximity.
Q3: My IC50 values are not consistent across different experiments. How can I improve reproducibility?
Poor reproducibility is a common challenge. Consistency in experimental execution is key to mitigating this issue.
-
Reagent Variability: Use single lots of proteins, peptides, and detection reagents for a screening campaign. If changing lots is unavoidable, perform bridging experiments to ensure consistency.
-
DMSO Concentration: Ensure the final concentration of DMSO is consistent across all wells, including controls. High concentrations of DMSO can disrupt protein-protein interactions.
-
Pipetting Accuracy: Inaccurate pipetting, especially with small volumes, can lead to significant variability. Use calibrated pipettes and appropriate techniques. Automated liquid handlers can improve precision.
-
Plate Edge Effects: Evaporation from wells on the edge of the plate can alter reagent concentrations. Avoid using the outermost wells or use sealant films to minimize evaporation.[1]
-
Data Analysis: Use a consistent data analysis workflow. Fit dose-response curves using a suitable nonlinear regression model and ensure the top and bottom plateaus are well-defined.
Q4: My inhibitor shows high potency in a biochemical assay (e.g., TR-FRET) but has low or no activity in a cell-based assay. What explains this discrepancy?
This is a frequent observation in drug discovery and highlights the difference between a controlled biochemical environment and a complex cellular system.
-
Cell Permeability: The compound may have poor membrane permeability and fail to reach its intracellular target, WDR5.
-
Cellular Efflux: The compound could be a substrate for efflux pumps (e.g., P-gp), which actively transport it out of the cell.
-
Metabolic Instability: The compound may be rapidly metabolized by the cell into an inactive form.
-
Off-Target Effects: In a cellular context, the compound might engage other targets that mask or counteract its effect on WDR5.
-
Mechanism of Action: WIN-site inhibitors displace WDR5 from chromatin, which in turn reduces the expression of specific genes like those involved in protein synthesis.[4][5][6] The cellular endpoint being measured (e.g., overall cell viability) may not be sensitive enough to this specific mechanism over the time course of the experiment.
Quantitative Data: Potency of Known WDR5 Inhibitors
The following table summarizes the reported potency of several well-characterized small-molecule inhibitors targeting the WDR5-MLL interaction.
| Inhibitor | Assay Type | Target Interaction | Potency (IC50 / Kd) | Reference |
| MM-102 | Biochemical | WDR5-MLL1 | IC50 = 2.4 nM | [7] |
| MM-401 | HMT Activity Assay | WDR5-MLL1 | IC50 = 0.9 nM | [7] |
| OICR-9429 | Binding Assay | WDR5-MLL/H3 | Kd = 93 ± 28 nM | [6][8] |
| WDR5-0103 | Binding Assay | WDR5 | Kd = 450 nM | [8] |
Experimental Protocols
WDR5-MLL Interaction TR-FRET Assay (Example Protocol)
This protocol is a generalized procedure for measuring the inhibition of the WDR5-MLL peptide interaction.
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% BSA, 0.05% Tween-20).
-
Dilute tagged WDR5 protein (e.g., GST-WDR5) and a biotinylated MLL-derived peptide (e.g., Biotin-ARAE-V-K(Me3)-NH2) to desired concentrations in Assay Buffer.
-
Dilute TR-FRET donor (e.g., Europium-labeled anti-GST antibody) and acceptor (e.g., Streptavidin-Allophycocyanin) in Assay Buffer.
-
-
Compound Plating:
-
Dispense test compounds serially diluted in DMSO into a low-volume 384-well plate.
-
Add Assay Buffer to bring the final DMSO concentration to <1%.
-
-
Assay Reaction:
-
Add the TR-FRET donor/WDR5 protein complex to all wells.
-
Add the TR-FRET acceptor/Biotin-MLL peptide complex to all wells.
-
Note: Order of addition should be optimized. Pre-incubating the inhibitor with WDR5 before adding the peptide is common.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 1-4 hours, protected from light.
-
-
Data Acquisition:
-
Read the plate using a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data to positive (no inhibitor) and negative (no protein/peptide) controls.
-
Plot the normalized response against the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50.
-
WDR5 Total Protein AlphaLISA Assay (Example Protocol)
This protocol is adapted from manufacturer guidelines for detecting total WDR5 in cell lysates.[9][10]
-
Cell Lysis:
-
Culture and treat cells in a 96-well plate.
-
Lyse cells by adding AlphaLISA SureFire Ultra Lysis Buffer.
-
Agitate on a plate shaker for 10 minutes.[1]
-
-
Lysate Transfer:
-
Transfer 10 µL of cell lysate to a 384-well white OptiPlate™.
-
-
Reagent Preparation:
-
Prepare the Acceptor Mix containing AlphaLISA Acceptor beads and specific anti-WDR5 antibodies in Reaction Buffer.
-
Prepare the Donor Mix containing Streptavidin-coated Donor beads in Dilution Buffer. Keep protected from light.[1]
-
-
Assay Reaction:
-
Add 5 µL of Acceptor Mix to each well containing the lysate.
-
Seal the plate and incubate for 1 hour at room temperature.
-
Add 5 µL of Donor Mix to each well.
-
-
Incubation:
-
Seal the plate, protect from light, and incubate for 1 hour at room temperature.
-
-
Data Acquisition:
-
Read the plate on an Alpha-enabled plate reader (e.g., EnVision®).
-
-
Data Analysis:
-
Determine the AlphaLISA signal counts for each well and normalize to controls.
-
Visualizations
WDR5 Signaling and Inhibition Pathway
Caption: Mechanism of WDR5 action and WIN site inhibition.
General Workflow for a WDR5 Inhibition Assay
References
- 1. youtube.com [youtube.com]
- 2. A Set of Time-Resolved Fluorescence Resonance Energy Transfer Assays for the Discovery of Inhibitors of Estrogen Receptor-Coactivator Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Targeting the WIN Site of WDR5 | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 5. WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. revvity.com [revvity.com]
- 10. revvity.com [revvity.com]
avoiding aggregation of Dimethyl-F-OICR-9429-COOH in vitro
Welcome to the technical support center for Dimethyl-F-OICR-9429-COOH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding potential in vitro aggregation of this compound.
Troubleshooting Guide: Aggregation Issues
This guide addresses specific issues you might encounter related to the aggregation of this compound during your experiments.
Question 1: I observe precipitation or cloudiness in my experimental buffer after adding this compound. What could be the cause and how can I solve it?
Possible Causes and Solutions:
-
Low Compound Solubility in Aqueous Buffer: this compound is a hydrophobic molecule and may have limited solubility in purely aqueous solutions.
-
Incorrect Solvent Usage: While highly soluble in DMSO, improper dilution into aqueous buffers can cause the compound to crash out of solution.[1][2]
-
High Compound Concentration: The concentration of the compound in the final assay buffer may exceed its solubility limit.
Troubleshooting Steps:
-
Optimize Solvent and Dilution:
-
Ensure you are using fresh, anhydrous DMSO to prepare your stock solution.[1][2] Hygroscopic (water-absorbing) DMSO can negatively impact solubility.
-
Perform serial dilutions in your experimental buffer. Avoid adding a large volume of concentrated DMSO stock directly to the aqueous buffer. A "shock" dilution can cause precipitation.
-
Consider intermediate dilution steps in a co-solvent system if direct dilution is problematic.
-
-
Determine Empirical Solubility:
-
Perform a simple solubility test in your specific assay buffer. Prepare a range of concentrations and visually inspect for precipitation after a defined incubation period.
-
-
Incorporate Solubilizing Agents:
-
Consider the addition of a non-ionic surfactant such as Tween® 80 or Triton™ X-100 (typically at low concentrations like 0.01-0.1%) to your assay buffer to improve compound solubility.
-
Bovine Serum Albumin (BSA) can also be used in some assays to prevent non-specific binding and improve the solubility of hydrophobic compounds.
-
Question 2: My experimental results are inconsistent or not reproducible. Could this be due to compound aggregation?
Possible Causes and Solutions:
-
Formation of Sub-Visible Aggregates: Not all aggregation is visible to the naked eye. Small aggregates can interfere with assay readings and lead to variability.
-
Time-Dependent Aggregation: The compound may be initially soluble but aggregate over the course of a long experiment.
Troubleshooting Steps:
-
Pre-clearance of Stock Solution:
-
Before making final dilutions, centrifuge your stock solution of this compound at high speed (e.g., >14,000 rpm) for 10-15 minutes to pellet any pre-existing aggregates. Use the supernatant for your experiments.
-
-
Dynamic Light Scattering (DLS):
-
If available, use DLS to analyze your compound in the final assay buffer to detect the presence of aggregates. This technique can identify very small aggregates that are not visible.
-
-
Assay Time-Course:
-
Run your assay at different time points to see if the results change. If you observe a loss of activity or increased variability over time, aggregation may be occurring.
-
-
Control Experiments:
-
Include a "no-protein" control with your compound in the assay buffer to check for compound-only signal changes over time, which might indicate aggregation.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent is Dimethyl Sulfoxide (DMSO). It has a high solubility of up to 200 mg/mL in DMSO.[1][2] It is crucial to use fresh, anhydrous DMSO as hygroscopic DMSO can significantly impact solubility.[1][2]
Q2: What is the recommended storage condition for this compound solutions?
A2: Stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2] The product should be protected from light.[1][2][3]
Q3: Can the DMSO concentration in my final assay affect my results?
A3: Yes, even at low concentrations, DMSO can influence cellular processes and protein conformation.[4][5][6] It has been shown to induce a shift from α-helical to β-sheet structures in some proteins, which can promote aggregation.[4][6] It is recommended to keep the final DMSO concentration in your assay as low as possible (ideally ≤ 0.5%) and to include the same final DMSO concentration in all wells, including controls.
Q4: Are there any general strategies to prevent small molecule aggregation?
A4: Yes, several strategies can be employed:
-
Use of Surfactants: Non-ionic surfactants can help to keep hydrophobic molecules in solution.
-
Inclusion of Carrier Proteins: Proteins like BSA can bind to small molecules and prevent self-aggregation.
-
pH Optimization: The solubility of compounds with ionizable groups can be pH-dependent. Ensure the pH of your buffer is optimal for your compound's solubility.
-
Chelating Agents: If metal ions are suspected to induce aggregation, the inclusion of a chelator like EDTA might be beneficial.[7]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 200 mg/mL (365.96 mM) | Ultrasonic assistance may be needed. Use of fresh, non-hygroscopic DMSO is critical. | [1][2] |
Experimental Protocols
Protocol 1: Visual Solubility Assessment
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
In a clear microplate, perform serial dilutions of the stock solution into your final experimental buffer to achieve a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM).
-
Include a buffer-only control.
-
Incubate the plate under your standard experimental conditions (temperature and time).
-
Visually inspect the wells for any signs of precipitation or cloudiness against a dark background. A nephelometer can be used for a more quantitative assessment.
Protocol 2: Centrifugation-Based Aggregation Assay
-
Prepare your desired concentration of this compound in your final assay buffer.
-
Measure the initial absorbance of the solution at a wavelength where the compound absorbs (e.g., determined by a UV-Vis scan).
-
Centrifuge the solution at a high speed (e.g., 16,000 x g) for 30 minutes at the experimental temperature.
-
Carefully collect the supernatant without disturbing any potential pellet.
-
Measure the absorbance of the supernatant.
-
A significant decrease in absorbance in the supernatant compared to the initial reading indicates the removal of aggregated compound.
Visualizations
Caption: Troubleshooting workflow for this compound aggregation.
Caption: Conceptual pathway of small molecule aggregation and its consequences.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligands for Target Protein for PROTAC | 2407458-49-3 | Invivochem [invivochem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Low dose dimethyl sulfoxide driven gross molecular changes have the potential to interfere with various cellular processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing In Vivo Dosing of OICR-9429 and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting in vivo studies using OICR-9429, a potent and selective chemical probe for WD repeat-containing protein 5 (WDR5).[1][2] OICR-9429 antagonizes the interaction between WDR5 and Mixed-Lineage Leukemia 1 (MLL1), offering a promising avenue for therapeutic intervention in various cancers.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is OICR-9429 and what is its mechanism of action?
A1: OICR-9429 is a small molecule inhibitor that selectively targets the WDR5 protein.[1] It functions by binding to the "WIN" site of WDR5, thereby disrupting its interaction with MLL1.[4] This disruption is critical as the WDR5-MLL1 complex is involved in the regulation of gene expression and is implicated in the progression of certain cancers, including acute myeloid leukemia (AML).[2][3] OICR-9429 has demonstrated high binding affinity to WDR5 with KD values reported between 24 nM and 93 nM.[1][5]
Q2: What is a recommended starting dose for in vivo studies with OICR-9429?
A2: Based on published preclinical studies, a common starting dose for OICR-9429 is in the range of 3 mg/kg administered via intraperitoneal (i.p.) injection.[6] However, the optimal dose will depend on the specific animal model, tumor type, and experimental endpoint. It is highly recommended to perform a dose-range finding study to determine the maximum tolerated dose (MTD) and the optimal biological dose for your specific model.
Q3: How should I formulate OICR-9429 for in vivo administration?
A3: A common formulation for OICR-9429 for intraperitoneal injection involves dissolving the compound in a vehicle such as a solution containing 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[5] It is crucial to ensure the compound is fully dissolved and the solution is sterile before administration. The mixed solution should be used immediately for optimal results.[5]
Q4: Are there any known derivatives of OICR-9429 for in vivo use?
A4: While the development of OICR-9429 involved the optimization of a chemical scaffold to derive highly potent antagonists of the WDR5-MLL1 interaction, specific in vivo data for other derivatives is not as readily available in the public domain.[2] Researchers are encouraged to consult the primary literature for the most recent developments in this area.
Q5: What is the WDR5-MLL1 signaling pathway?
A5: The WDR5-MLL1 signaling pathway is crucial for histone H3 lysine 4 (H3K4) methylation, an epigenetic mark associated with active gene transcription. WDR5 acts as a scaffold protein, bringing the MLL1 methyltransferase to specific chromatin locations. This complex then catalyzes the trimethylation of H3K4, leading to the expression of target genes, some of which are involved in cancer development.
References
- 1. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 2. Structure-Based Optimization of a Small Molecule Antagonist of the Interaction Between WD Repeat-Containing Protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Dimethyl-F-OICR-9429-COOH and Other WDR5 Inhibitors for Researchers
This guide provides a detailed comparison of Dimethyl-F-OICR-9429-COOH (also known as OICR-9429) with other prominent inhibitors of the WD40-repeat domain 5 (WDR5) protein. The content is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.
Introduction to WDR5 Inhibition
WD40-repeat domain 5 (WDR5) is a crucial scaffolding protein involved in the assembly and function of multiple protein complexes, most notably the Mixed Lineage Leukemia (MLL) histone methyltransferase complex.[1] This complex plays a vital role in the methylation of histone H3 at lysine 4 (H3K4), an epigenetic mark essential for transcriptional activation. Dysregulation of WDR5 and the MLL complex is implicated in various cancers, including acute myeloid leukemia (AML) and other hematological and solid tumors, making it a compelling target for therapeutic intervention.[1][2] WDR5 inhibitors primarily act by disrupting the protein-protein interaction (PPI) between WDR5 and the MLL complex, thereby impeding H3K4 methylation and suppressing the expression of oncogenic target genes.[1]
Comparative Analysis of WDR5 Inhibitors
OICR-9429 is a potent and selective small-molecule antagonist of the WDR5-MLL interaction.[3] It binds with high affinity to the "WIN" (WDR5 Interaction) site on WDR5, a pocket that recognizes a specific arginine-containing motif on MLL.[3] This section compares the biochemical and cellular activity of OICR-9429 with other notable WDR5 inhibitors.
Quantitative Data Comparison
The following table summarizes key quantitative data for OICR-9429 and other selected WDR5 inhibitors. This data is compiled from various biochemical and cellular assays.
| Inhibitor | Target Site | Binding Affinity (Kd/Ki) | Peptide Displacement (IC50/Kdisp) | Cellular Activity (IC50) | Assay Method(s) | Reference(s) |
| OICR-9429 | WIN | Kd = 93 ± 28 nM | Kdisp = 64 ± 4 nM | ~5 µM (Primary human AML cells) | ITC, FP, CellTiter-Glo | [4] |
| MM-102 | WIN | Ki < 1 nM | IC50 = 2.4 nM | 20-40 µM (GBM CSC models) | FP, HMT Assay, Cell-based assays | [5][6] |
| MM-401 | WIN | - | IC50 = 320 nM | Myeloid differentiation of MLL cells | FP, Cell-based assays | [1][7] |
| C6 | WIN | - | IC50 ≈ 20 nM | - | FP | [7] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams illustrate the WDR5 signaling pathway and the workflows of key experimental assays used to characterize WDR5 inhibitors.
WDR5 Signaling Pathway
WDR5 is a core component of the MLL/SET1 histone methyltransferase complexes. It acts as a scaffold, bringing together the catalytic subunit (e.g., MLL1) and other regulatory proteins like RbBP5 and ASH2L. This complex then methylates H3K4, leading to transcriptional activation of target genes, some of which are involved in oncogenesis.
Caption: WDR5-Mediated H3K4 Methylation Pathway.
Experimental Workflow: Fluorescence Polarization (FP) Assay
The Fluorescence Polarization (FP) assay is a common method to measure the binding affinity and displacement of WDR5 inhibitors. It relies on the principle that a small, fluorescently labeled peptide (derived from MLL) will tumble rapidly in solution, resulting in low polarization. When bound to the larger WDR5 protein, the complex tumbles more slowly, leading to higher polarization. An inhibitor that displaces the fluorescent peptide will cause a decrease in polarization.
Caption: Fluorescence Polarization Assay Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Fluorescence Polarization (FP) Peptide Displacement Assay
This protocol is adapted from methodologies used to characterize WDR5 inhibitors.[3][8]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for the WDR5-MLL interaction.
Materials:
-
Purified recombinant human WDR5 protein
-
Fluorescently labeled MLL-derived peptide (e.g., FITC-labeled)
-
Test inhibitor (e.g., OICR-9429)
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100)
-
384-well, low-volume, black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of the test inhibitor in the assay buffer.
-
In each well of the microplate, add the WDR5 protein to a final concentration that gives an optimal assay window.
-
Add the fluorescently labeled MLL peptide to a final concentration typically at or below its Kd for WDR5.
-
Add the serially diluted test inhibitor to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only the fluorescent peptide (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using the microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the high and low controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
ITC is a technique used to directly measure the heat changes that occur upon binding of a small molecule to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[9][10]
Objective: To determine the thermodynamic parameters of the interaction between a WDR5 inhibitor and the WDR5 protein.
Materials:
-
Purified recombinant human WDR5 protein
-
Test inhibitor (e.g., OICR-9429)
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
Isothermal titration calorimeter
Procedure:
-
Thoroughly dialyze both the WDR5 protein and the test inhibitor against the same dialysis buffer to minimize heat of dilution effects.
-
Determine the accurate concentrations of the protein and the inhibitor.
-
Load the WDR5 protein into the sample cell of the calorimeter.
-
Load the test inhibitor into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Perform a series of small injections of the inhibitor into the protein solution.
-
Record the heat change after each injection.
-
Integrate the heat change peaks and plot them against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures cell viability by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[11][12]
Objective: To determine the effect of a WDR5 inhibitor on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., AML cell line)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., OICR-9429)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well microplates
-
Luminometer
Procedure:
-
Seed the cells into the wells of the opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of the test inhibitor in cell culture medium.
-
Treat the cells with the serially diluted inhibitor. Include vehicle-only control wells.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the volume of cell culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percent viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
OICR-9429 is a well-characterized WDR5 inhibitor with high affinity and selectivity for the WDR5 WIN site.[1] When compared to other inhibitors, it demonstrates potent biochemical activity. Peptidomimetic inhibitors like MM-102 show extremely high in vitro potency but may have different cell permeability and pharmacokinetic properties compared to small molecules like OICR-9429.[5][6][13] The choice of inhibitor will depend on the specific research question, whether it be for in vitro biochemical assays, cell-based studies, or in vivo applications. The data and protocols provided in this guide are intended to assist researchers in making informed decisions for their studies on WDR5 and its role in disease.
References
- 1. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The identification of novel small-molecule inhibitors targeting WDR5-MLL1 interaction through fluorescence polarization based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Probe OICR-9429 | Chemical Probes Portal [chemicalprobes.org]
- 10. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 12. ch.promega.com [ch.promega.com]
- 13. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Dimethyl-F-OICR-9429-COOH as a WDR5 Ligand: A Comparative Guide
Introduction
WD repeat-containing protein 5 (WDR5) is a critical component of multiple protein complexes, most notably the mixed-lineage leukemia (MLL) complex, which plays a crucial role in the methylation of histone H3 at lysine 4 (H3K4me3).[1][2][3] Dysregulation of WDR5 and the MLL complex is implicated in various cancers, making WDR5 an attractive therapeutic target.[4][5][6] Small molecule inhibitors that disrupt the interaction between WDR5 and its binding partners, such as MLL, have emerged as promising candidates for anti-cancer therapies.[3][4][7]
This guide provides a comparative analysis of the validation of Dimethyl-F-OICR-9429-COOH as a ligand for WDR5. Direct quantitative data for this compound is limited in publicly available literature, as it is primarily described as a ligand used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[8] Therefore, this guide will focus on the extensive validation of its parent compound, OICR-9429 , a potent and well-characterized WDR5 inhibitor.[1][3][9][10] The validation of OICR-9429 provides a strong basis for the WDR5-binding properties of its derivatives. We will compare OICR-9429 with other known WDR5 ligands and outline the standard experimental protocols used for their validation.
Comparative Analysis of WDR5 Ligands
The following table summarizes the quantitative data for OICR-9429 and other representative WDR5 inhibitors, highlighting their binding affinities and cellular activities.
| Ligand/Inhibitor | Assay Type | Target | Reported Value | Reference |
| OICR-9429 | Isothermal Titration Calorimetry (ITC) | WDR5 | KD = 52 nM | [10] |
| Surface Plasmon Resonance (SPR) | WDR5 | KD = 24 nM | [10] | |
| Peptide Displacement Assay | WDR5-MLL Interaction | Kdisp = 64 ± 4 nM | [9] | |
| Cell Viability (MV4;11 AML cells) | Cellular Activity | IC50 < 1 µM | [10] | |
| Cell Viability (T24 bladder cancer) | Cellular Activity | IC50 = 67.74 µM | [1] | |
| Cell Viability (UM-UC-3 bladder cancer) | Cellular Activity | IC50 = 70.41 µM | [1] | |
| MM-102 | WDR5 Binding Assay | WDR5 | IC50 = 2.4 nM (Ki < 1 nM) | [11] |
| WDR5-0103 | Not Specified | WDR5 | Not Specified | [8] |
| Compound 3 (PNAS) | TR-FRET Assay | WDR5 WIN Site | Ki = 20 pM | [4] |
| Cell Proliferation (MV4;11) | Cellular Activity | GI50 value available | [4] | |
| Cell Proliferation (MOLM-13) | Cellular Activity | GI50 value available | [4] | |
| MR44397 | Surface Plasmon Resonance (SPR) | WDR5 | KD = 69 nM | [12] |
| Peptide Displacement (H3K4) | WDR5 | Kdisp = 4 µM | [12] | |
| Peptide Displacement (WIN) | WDR5 | Kdisp = 1 µM | [12] |
Experimental Protocols
Detailed methodologies are crucial for the validation of WDR5 ligands. Below are the protocols for key experiments cited in the validation of OICR-9429 and its alternatives.
Biochemical Assays
1. Isothermal Titration Calorimetry (ITC)
-
Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the ligand-protein interaction.
-
Methodology:
-
A solution of the WDR5 protein is placed in the sample cell of the calorimeter.
-
The ligand (e.g., OICR-9429) is loaded into the injection syringe.
-
The ligand is titrated into the protein solution in a series of small injections.
-
The heat change associated with each injection is measured.
-
The resulting data is fitted to a binding model to determine the thermodynamic parameters.[10]
-
2. Surface Plasmon Resonance (SPR)
-
Objective: To measure the kinetics (kon, koff) and affinity (KD) of the ligand-protein interaction in real-time.
-
Methodology:
-
WDR5 protein is immobilized on a sensor chip.
-
A solution containing the ligand is flowed over the sensor surface.
-
The binding of the ligand to the immobilized protein causes a change in the refractive index at the surface, which is detected by the instrument.
-
The association and dissociation phases are monitored to determine the kinetic parameters.[12]
-
3. Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
-
Objective: To measure the displacement of a fluorescently labeled peptide from WDR5 by a competitive inhibitor.
-
Methodology:
-
A fluorescently labeled peptide (e.g., from MLL) that binds to WDR5 is used.
-
WDR5 is labeled with a FRET donor, and the peptide with a FRET acceptor.
-
In the absence of an inhibitor, binding of the peptide to WDR5 brings the donor and acceptor into proximity, resulting in a high FRET signal.
-
The test compound (e.g., OICR-9429) is added, which competes with the peptide for binding to WDR5.
-
Displacement of the fluorescent peptide leads to a decrease in the FRET signal, which is measured to determine the inhibitor's potency (Ki or IC50).[4]
-
Cellular Assays
1. NanoBRET™ Protein-Protein Interaction Assay
-
Objective: To measure the disruption of the WDR5-MLL or WDR5-Histone H3 interaction in living cells.
-
Methodology:
-
Cells (e.g., U2OS or HEK293T) are co-transfected with plasmids encoding for WDR5 fused to NanoLuc® luciferase (the energy donor) and a binding partner (e.g., Histone H3.3) fused to HaloTag® (the energy acceptor).[13]
-
A fluorescent ligand for the HaloTag® is added to the cells.
-
Upon interaction of the two proteins, energy is transferred from the donor to the acceptor, generating a BRET signal.
-
Cells are treated with the test compound (e.g., OICR-9429) for a specified period.[13]
-
Disruption of the protein-protein interaction by the compound leads to a decrease in the BRET signal.[13]
-
2. Cell Viability and Proliferation Assays
-
Objective: To assess the effect of the WDR5 inhibitor on the growth and survival of cancer cell lines.
-
Methodology:
-
Cancer cells (e.g., AML cell line MV4;11 or bladder cancer cell lines T24, UM-UC-3) are seeded in 96-well plates.[1][9]
-
Cells are treated with a range of concentrations of the test compound.
-
After a defined incubation period (e.g., 48 or 72 hours), cell viability is measured using a commercially available kit, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[1][9]
-
The results are used to calculate the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50).
-
3. Western Blotting for H3K4me3 Levels
-
Objective: To determine if the WDR5 inhibitor reduces the levels of histone H3 trimethylation at lysine 4, a downstream marker of MLL complex activity.
-
Methodology:
-
Cells are treated with the WDR5 inhibitor for a specified time.
-
Total histone proteins are extracted from the cells.
-
The proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for H3K4me3.
-
A secondary antibody conjugated to an enzyme is used for detection via chemiluminescence.
-
The levels of H3K4me3 are quantified and normalized to a loading control (e.g., total Histone H3 or GAPDH).[1][14]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of WDR5 inhibitors and a typical experimental workflow for their validation.
Caption: WDR5 inhibition disrupts the MLL complex, reducing H3K4me3.
Caption: A tiered workflow for validating novel WDR5 ligands.
Conclusion
While direct experimental data for this compound is not extensively published, the robust validation of its parent compound, OICR-9429, provides a strong foundation for its use as a WDR5 ligand. OICR-9429 has been demonstrated to be a potent and selective inhibitor of the WDR5-MLL interaction, with high-affinity binding in biochemical assays and on-target effects in cellular models.[1][3][9][10] The validation of any new derivative, including this compound, would follow the comprehensive biochemical and cellular workflows outlined in this guide. The comparative data presented for OICR-9429 and other known WDR5 inhibitors serves as a benchmark for the evaluation of new chemical entities targeting this important epigenetic regulator. Further studies are warranted to fully characterize the binding kinetics and cellular activity of this compound and its utility in PROTAC-based therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Based Optimization of a Small Molecule Antagonist of the Interaction Between WD Repeat-Containing Protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. biorxiv.org [biorxiv.org]
- 13. WDR5 and histone H3 interaction cell assay report – openlabnotebooks.org [openlabnotebooks.org]
- 14. News - WDR5 inhibitor - LARVOL VERI [veri.larvol.com]
A Guide for Researchers, Scientists, and Drug Development Professionals
A Comprehensive Comparison of OICR-9429 and Other MLL Interaction Inhibitors
The reversible nature of epigenetic modifications makes the enzymes involved in these processes attractive targets for therapeutic intervention, particularly in oncology. One such target is the Mixed Lineage Leukemia (MLL) protein complex, a histone methyltransferase whose dysregulation is a hallmark of certain aggressive leukemias. This guide provides a detailed comparison of OICR-9429, a novel inhibitor of the WDR5-MLL interaction, with other prominent inhibitors that target the menin-MLL interaction, including MI-503, VTP-50469, and SNDX-5613 (revumenib).
OICR-9429 represents a distinct mechanistic class by targeting WD repeat-containing protein 5 (WDR5), a core component of the MLL complex essential for its catalytic activity.[1][2] In contrast, MI-503, VTP-50469, and SNDX-5613 are designed to disrupt the interaction between menin and the MLL protein, which is crucial for the leukemogenic activity of MLL fusion proteins.[3][4] This guide will delve into their mechanisms of action, comparative efficacy based on available experimental data, and the methodologies behind these findings.
Mechanism of Action: Two Sides of the Same Coin
The MLL1 complex is a key epigenetic regulator that catalyzes the trimethylation of histone H3 at lysine 4 (H3K4me3), a mark associated with active gene transcription.[5] Dysregulation of this complex, often through chromosomal translocations leading to MLL fusion proteins, is a driver of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[6]
OICR-9429: Targeting the Core of the MLL Complex
OICR-9429 is a potent and selective small-molecule antagonist of the WDR5-MLL interaction.[7][8] WDR5 is a scaffolding protein that is essential for the integrity and enzymatic activity of the MLL1 complex.[5] By binding to a pocket on WDR5 that is critical for its interaction with MLL, OICR-9429 effectively disrupts the complex and inhibits H3K4 methylation.[1][7] This leads to the suppression of oncogenic gene expression programs.[9]
Menin-MLL Inhibitors: Disrupting a Critical Partnership
Menin is another crucial protein that interacts with MLL and MLL fusion proteins, tethering them to chromatin at specific gene loci, including key targets like HOXA9 and MEIS1.[3][10] This interaction is vital for the oncogenic activity of MLL fusion proteins. Menin-MLL inhibitors such as MI-503, VTP-50469, and SNDX-5613 are designed to block this interaction, leading to the downregulation of leukemogenic gene expression, cell differentiation, and apoptosis.[3][11]
Quantitative Data Comparison
The following tables summarize the available quantitative data for OICR-9429 and other MLL interaction inhibitors. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Table 1: Binding Affinity and Potency
| Inhibitor | Target | Binding Affinity (Kd/Ki) | Reference(s) |
| OICR-9429 | WDR5-MLL | Kd = 93 ± 28 nM | [7][8][12] |
| Kdisp = 64 ± 4 nM | [7] | ||
| MI-503 | menin-MLL | IC50 = 14.7 nM | [13] |
| VTP-50469 | menin-MLL | Ki = 104 pM | [14] |
| SNDX-5613 (revumenib) | menin-MLL | In clinical development, specific preclinical binding affinity data is less publicly available. |
Table 2: In Vitro Efficacy - Cell Viability (IC50/GI50)
| Inhibitor | Cell Line | Cell Type | IC50/GI50 | Reference(s) |
| OICR-9429 | AML patient cells (CEBPA N-terminal mutations) | Primary AML cells | Significant decrease in viability at 5 µM | [7] |
| T24 | Bladder Cancer | IC50 = 67.74 µM | ||
| UM-UC-3 | Bladder Cancer | IC50 = 70.41 µM | ||
| MI-503 | MLL-AF9 transformed murine BMCs | Murine Leukemia | GI50 = 0.22 µM | [13] |
| MV4;11, MOLM-13 | Human MLL Leukemia | GI50 = 250 - 570 nM | [3][13] | |
| VTP-50469 | MOLM13 | MLL-rearranged AML | IC50 = 13 nM | |
| THP1 | MLL-rearranged AML | IC50 = 37 nM | ||
| MV4;11 | MLL-rearranged ALL | IC50 = 17 nM | ||
| SNDX-5613 (revumenib) | MV4;11, RS4;11, MOLM-13, KOPN-8 | MLL-rearranged Leukemia | IC50 = 10-20 nM |
Table 3: In Vivo Efficacy
| Inhibitor | Cancer Model | Dosing Regimen | Key Findings | Reference(s) |
| OICR-9429 | Bladder cancer xenograft (T24 cells) | 30 or 60 mg/kg, i.p. | Suppressed tumor proliferation and enhanced cisplatin efficacy. | [9][12] |
| MI-503 | MV4;11 xenograft | 60 mg/kg, i.p., once daily | ~8-fold decrease in tumor volume at 35 days. | [15] |
| MLL leukemia mouse model | 5 days post-transplantation | 45% increase in median survival time. | [15] | |
| VTP-50469 | MV4;11 xenograft | 15, 30, 60 mg/kg, oral, twice daily | Significant survival advantage at all doses. | [11] |
| SNDX-5613 (revumenib) | MLL-rearranged and NPM1-mutant R/R acute leukemia (Phase 1/2 clinical trial) | Varies | Robust clinical responses. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of these inhibitors.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[16][17]
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.[16]
-
Compound Treatment: A dilution series of the inhibitor (e.g., OICR-9429, MI-503) is prepared in the culture medium. The medium from the cell plates is replaced with 100 µL of the medium containing different concentrations of the inhibitor or a vehicle control (e.g., DMSO).[16]
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.[12][16]
-
MTT Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.[16]
-
Formazan Solubilization: The medium is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[16]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.[16]
Co-Immunoprecipitation (Co-IP)
Co-IP is a technique used to identify protein-protein interactions by using an antibody to precipitate a specific protein and its binding partners.[18]
-
Cell Lysis: Cells are treated with the inhibitor or vehicle control, harvested, and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors to maintain protein integrity.
-
Antibody Incubation: The cell lysate is pre-cleared with protein A/G agarose beads and then incubated with an antibody specific to the target protein (e.g., WDR5 or menin) overnight at 4°C with gentle rotation.
-
Immunocomplex Capture: Protein A/G agarose beads are added to the lysate and incubated for 1-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: The beads are washed several times with lysis buffer to remove non-specific binding proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against the target protein and its potential interacting partners (e.g., MLL).
In Vivo Xenograft Models
Xenograft models are used to evaluate the anti-tumor efficacy of inhibitors in a living organism.[2][19][20][21][22]
-
Cell Line Preparation and Injection: Human cancer cells (e.g., MLL-rearranged leukemia cells or bladder cancer cells) are harvested, washed, and resuspended in a suitable medium like PBS or Matrigel. A specific number of cells (e.g., 1-5 million) is then injected subcutaneously or intravenously into immunocompromised mice (e.g., NOD/SCID or NSG mice).[20][21]
-
Tumor Growth and Monitoring: Tumor growth is monitored regularly by measuring tumor volume with calipers (for subcutaneous models) or by bioluminescence imaging (for systemic models where cells express a luciferase reporter).[20][23]
-
Inhibitor Treatment: Once tumors reach a certain size or on a specific day post-injection, mice are randomized into treatment and control groups. The inhibitor is administered according to a specific dosing regimen (e.g., daily intraperitoneal injection or oral gavage).[9][15]
-
Efficacy Evaluation: Tumor volume and body weight are measured throughout the study. At the end of the study, tumors are excised and weighed. For survival studies, mice are monitored until they meet predefined humane endpoints.[15]
-
Pharmacodynamic Analysis: Tumor and tissue samples can be collected for further analysis, such as Western blotting or immunohistochemistry, to assess the on-target effects of the inhibitor.
Visualizing the Pathways and Processes
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the targeted signaling pathways.
References
- 1. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scitechnol.com [scitechnol.com]
- 6. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers [mdpi.com]
- 7. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Targeting WD repeat domain 5 enhances chemosensitivity and inhibits proliferation and programmed death-ligand 1 expression in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Menin as a Hub Controlling Mixed Lineage Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. 2minutemedicine.com [2minutemedicine.com]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Generation of human acute lymphoblastic leukemia xenografts for use in oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mouse xenograft modeling of human adult acute lymphoblastic leukemia provides mechanistic insights into adult LIC biology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. fanlab.bme.umich.edu [fanlab.bme.umich.edu]
Comparative Cross-Reactivity Analysis of WDR5 Ligand Dimethyl-F-OICR-9429-COOH and Alternative WDR5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of Dimethyl-F-OICR-9429-COOH, a ligand for the WD40 repeat domain protein 5 (WDR5), and other notable WDR5 inhibitors. The data presented herein is crucial for assessing the specificity and potential off-target effects of these compounds in preclinical and clinical research.
This compound is a derivative of the well-characterized WDR5 inhibitor, OICR-9429, and is utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Given its structural similarity, the cross-reactivity profile of OICR-9429 is presented as a primary reference for this compound. OICR-9429 is a potent and highly selective antagonist of the WDR5-Mixed Lineage Leukemia (MLL) interaction.[1][2][3]
Executive Summary
OICR-9429, the parent compound of this compound, demonstrates exceptional selectivity for WDR5. Extensive screening against a broad panel of kinases, G-protein coupled receptors (GPCRs), ion channels, transporters, and epigenetic-related proteins has revealed negligible off-target activity. This high degree of specificity makes it a valuable tool for studying WDR5 function. In comparison, while other WDR5 inhibitors such as MM-401 and C16 are potent, their publicly available cross-reactivity data is less comprehensive, primarily focusing on selectivity against closely related proteins.
WDR5 Signaling Pathway and Inhibitor Mechanism of Action
WDR5 is a core component of several protein complexes, most notably the MLL histone methyltransferase complex, which is responsible for the methylation of histone H3 at lysine 4 (H3K4me). This epigenetic modification is crucial for transcriptional activation. OICR-9429 and other WIN (WDR5-interaction) site inhibitors function by competitively binding to a pocket on WDR5 that is essential for its interaction with MLL and other proteins. This disruption of the WDR5-MLL interaction inhibits the methyltransferase activity of the MLL complex.
Cross-Reactivity Data
The selectivity of a chemical probe is paramount for ensuring that observed biological effects are due to the modulation of the intended target. The following tables summarize the available cross-reactivity data for OICR-9429 and provide a comparison with other WDR5 inhibitors.
Table 1: Cross-Reactivity Profile of OICR-9429
OICR-9429 has been extensively profiled against a wide range of protein targets, demonstrating a very clean off-target profile.[4]
| Target Class | Number of Targets Tested | Result |
| Human Protein Methyltransferases | 22 | No significant binding or inhibition |
| WD40 & Histone Reader Domains | 9 | No significant activity detected |
| Kinases, GPCRs, Ion Channels, Transporters | >250 | Negligible activity at 1 µM |
Table 2: Comparative Selectivity of WDR5 Inhibitors
This table compares the known selectivity of OICR-9429 with that of other WIN site inhibitors, MM-401 and C16.
| Compound | Primary Target | Known Selectivity | Reference |
| OICR-9429 | WDR5-MLL Interaction | Highly selective; no significant off-targets in broad panel screening.[4] | Grebien et al., 2015 |
| MM-401 | WDR5-MLL1 Interaction | Specifically inhibits MLL1 activity; does not affect other MLL family HMTs.[5] | Cao et al., 2014 |
| C16 | WDR5 WIN Site | Potent and selective WDR5 WIN-site inhibitor.[6][7] | Tian et al., 2020 |
Note: While MM-401 and C16 are reported to be selective, the extent of their off-target screening in publicly available literature is not as comprehensive as that for OICR-9429.
Experimental Protocols
Detailed and robust experimental methodologies are essential for the accurate determination of compound selectivity. The following protocols are based on the methodologies used to assess the cross-reactivity of OICR-9429.
Radiometric Histone Methyltransferase (HMT) Assay
This assay is used to determine the inhibitory activity of a compound against a panel of histone methyltransferases.
-
Reaction Mixture Preparation : A reaction mixture is prepared containing the specific HMT enzyme, a histone substrate (e.g., histone H3), and S-[³H-methyl]-adenosyl-L-methionine (³H-SAM) as a methyl donor, in an appropriate assay buffer.
-
Compound Incubation : The test compound (e.g., OICR-9429) at various concentrations is pre-incubated with the HMT enzyme.
-
Reaction Initiation and Termination : The reaction is initiated by the addition of the histone substrate. After a defined incubation period at a controlled temperature, the reaction is stopped, typically by the addition of an acid.
-
Detection : The radiolabeled methylated histone product is captured on a filter membrane, and the amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis : The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO), and IC₅₀ values are determined from the dose-response curves.
Broad Panel Kinase and Receptor Binding Assays
Commercial services (e.g., Eurofins Cerep) are often utilized for broad panel screening to assess off-target liabilities.
-
Assay Principle : These assays are typically competition-based, where the test compound's ability to displace a known radiolabeled ligand from its target protein (kinase, GPCR, ion channel, etc.) is measured.
-
Assay Execution :
-
A fixed concentration of the test compound (e.g., 1 µM OICR-9429) is incubated with the target protein and its specific radioligand.
-
The reaction is allowed to reach equilibrium.
-
The amount of bound radioligand is measured after separating the bound from the unbound ligand.
-
-
Data Interpretation : A significant reduction in the binding of the radioligand in the presence of the test compound indicates an interaction with the off-target protein. The results are typically expressed as a percentage of inhibition of the control binding.
Conclusion
Based on extensive and publicly available data, OICR-9429, the parent compound of this compound, is a highly selective chemical probe for WDR5. Its minimal off-target activity across a broad range of protein classes makes it an ideal tool for elucidating the biological functions of WDR5 with a high degree of confidence. While other WDR5 inhibitors like MM-401 and C16 are potent and show selectivity within their tested target families, a more comprehensive cross-reactivity assessment would be beneficial for a complete comparative analysis. For researchers utilizing this compound in the development of PROTACs or other applications, the high selectivity of the OICR-9429 warhead provides a strong foundation for target-specific outcomes.
References
- 1. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 2. scitechnol.com [scitechnol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. biorxiv.org [biorxiv.org]
A Head-to-Head Comparison of WDR5-Targeting PROTACs for Cancer Research
A detailed guide for researchers and drug development professionals on the performance, mechanism of action, and experimental evaluation of leading WDR5-targeting Proteolysis Targeting Chimeras (PROTACs).
This guide provides a comprehensive comparison of different PROTACs designed to target WD40 repeat-containing protein 5 (WDR5), a key scaffolding protein implicated in various cancers, including acute myeloid leukemia (AML) and pancreatic ductal adenocarcinoma (PDAC).[1] WDR5 is a crucial component of the MLL/KMT2A histone methyltransferase complex, and its inhibition or degradation presents a promising therapeutic strategy.[2][3] PROTACs offer a novel approach by inducing the targeted degradation of WDR5 through the ubiquitin-proteasome system, potentially offering advantages over traditional small-molecule inhibitors.[1][4]
Performance Comparison of WDR5-Targeting PROTACs
Several WDR5-targeting PROTACs have been developed, with MS67, MS33, and the dual-target degrader MS40 being among the most extensively characterized. These PROTACs typically consist of a WDR5-binding molecule, a linker, and a ligand for an E3 ubiquitin ligase, such as von Hippel-Lindau (VHL) or Cereblon (CRBN).[2][4]
The following tables summarize the available quantitative data for these compounds, providing a basis for their head-to-head comparison in relevant cancer cell lines.
WDR5 Degradation Efficiency
| PROTAC | E3 Ligase Ligand | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Citation(s) |
| MS67 | VHL | MV4;11 (AML) | 3.7 | 94 | [4][5] |
| MIA PaCa-2 (PDAC) | 45 | >90 | [5] | ||
| MS33 | VHL | MV4;11 (AML) | 260 | 71 | [1][6] |
| MS40 | CRBN | MV4;11 (AML) | ~10 | >90 | [2][7] |
| 17b | VHL | MV4-11WDR5-HiBiT | 155 (with VHL overexpression) | 77.8 (with VHL overexpression) | [8] |
Anti-proliferative Activity
| PROTAC | Cell Line | IC₅₀ (nM) | Citation(s) |
| MS67 | MV4;11 (AML) | 15 | [5] |
| EOL-1 (AML) | 38 | [5] | |
| MS40 | MV4;11 (AML) | ~20 | [2] |
Mechanism of Action and Signaling Pathway
WDR5-targeting PROTACs function by inducing the formation of a ternary complex between WDR5, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity leads to the polyubiquitination of WDR5, marking it for degradation by the 26S proteasome. The degradation of WDR5 disrupts the MLL/KMT2A complex, leading to reduced histone H3 lysine 4 (H3K4) methylation at target gene promoters and the suppression of oncogenic gene expression programs.[2][3]
Experimental Protocols
The evaluation of WDR5-targeting PROTACs involves a series of in vitro assays to determine their efficacy and mechanism of action. Below are generalized protocols for key experiments.
Western Blot for WDR5 Degradation
Objective: To quantify the reduction in cellular WDR5 protein levels following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MV4;11) at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against WDR5 overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as β-actin or GAPDH, to normalize the WDR5 band intensity.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the percentage of WDR5 degradation relative to a vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
Cell Viability Assay
Objective: To assess the anti-proliferative effect of WDR5 PROTACs on cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot the cell viability against the logarithm of the PROTAC concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
Experimental Workflow for PROTAC Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel WDR5-targeting PROTAC.
Conclusion
The development of WDR5-targeting PROTACs represents a significant advancement in the pursuit of novel cancer therapeutics. Compounds like MS67 and MS40 have demonstrated potent and selective degradation of WDR5, leading to robust anti-proliferative effects in preclinical models of AML and other cancers.[1][2][5] The choice of E3 ligase ligand (VHL vs. CRBN) can influence the degradation profile and potential for dual-target activity, as seen with MS40's ability to also degrade Ikaros and Aiolos.[2][7] This guide provides a framework for comparing existing WDR5 PROTACs and evaluating future candidates in this promising class of targeted protein degraders.
References
- 1. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a dual WDR5 and Ikaros PROTAC degrader as an anti-cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a dual WDR5 and Ikaros PROTAC degrader as an anti-cancer therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. MS67 | WDR5 PROTAC | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Scholars@Duke publication: Discovery of a dual WDR5 and Ikaros PROTAC degrader as an anti-cancer therapeutic. [scholars.duke.edu]
- 8. biorxiv.org [biorxiv.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cancer-research-network.com [cancer-research-network.com]
Unlocking the Therapeutic Potential of the WDR5-MLL Axis: A Comparative Guide to Small-Molecule Inhibitors
For researchers, scientists, and drug development professionals, the targeting of the WDR5-MLL protein-protein interaction (PPI) has emerged as a promising therapeutic strategy, particularly in the context of cancers such as mixed-lineage leukemia (MLL)-rearranged leukemia and glioblastoma. This guide provides an objective comparison of key small-molecule inhibitors and peptidomimetics directed at this axis, supported by experimental data and detailed methodologies to aid in the validation and development of novel cancer therapies.
The interaction between WD repeat-containing protein 5 (WDR5) and the mixed-lineage leukemia (MLL) protein is crucial for the catalytic activity of the MLL histone methyltransferase complex, which plays a pivotal role in regulating gene expression through histone H3 lysine 4 (H3K4) methylation. Dysregulation of this axis is a key driver in various malignancies, making it a compelling target for therapeutic intervention. A growing arsenal of inhibitors aims to disrupt this interaction, thereby impeding oncogenic signaling pathways.
Comparative Performance of WDR5-MLL Inhibitors
The development of small molecules and peptidomimetics that competitively bind to the "WIN" (WDR5-interacting) site on WDR5 has yielded several promising candidates. Their efficacy is typically evaluated based on their binding affinity (Kd), their ability to inhibit the WDR5-MLL interaction (IC50), and their cellular activity. Below is a summary of key quantitative data for prominent inhibitors.
| Compound | Type | Target Binding (Kd) | Interaction Inhibition (IC50) | Cellular Activity (GI50/IC50) | Key References |
| OICR-9429 | Small Molecule | 24 nM (Biacore), 52 nM (ITC), 93 ± 28 nM | < 1 µM (in cells) | 31 µM (MV4:11 cells) | [1] |
| MM-102 | Peptidomimetic | < 1 nM (Ki) | 2.4 nM | Not widely reported | |
| C16 | Small Molecule | Picomolar affinity | Low nanomolar | 2 µM (MV4:11 cells) | |
| WDR5-0103 | Small Molecule | 450 nM | 39 ± 10 µM (MLL trimeric complex) | Not widely reported |
Visualizing the Molecular Landscape
To better understand the therapeutic rationale, it is essential to visualize the key molecular interactions and experimental approaches.
Caption: The WDR5-MLL signaling pathway and the mechanism of its inhibition.
Caption: A typical experimental workflow for the validation of WDR5-MLL inhibitors.
Caption: Logical flow from inhibitor binding to cellular response.
Detailed Experimental Protocols
Reproducibility and standardization are paramount in drug discovery. The following are detailed methodologies for key experiments cited in the validation of WDR5-MLL inhibitors.
Fluorescence Polarization (FP) Assay for WDR5-MLL Interaction
This assay quantitatively measures the disruption of the WDR5-MLL interaction in a high-throughput format.
Materials:
-
Recombinant human WDR5 protein
-
Fluorescently labeled peptide corresponding to the MLL WIN motif (e.g., FITC-labeled MLL peptide)
-
Assay buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
Test compounds (WDR5-MLL inhibitors)
-
384-well, low-volume, black, round-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare Reagents:
-
Dilute recombinant WDR5 protein to a final concentration of 20 nM in assay buffer.
-
Dilute the fluorescently labeled MLL peptide to a final concentration of 10 nM in assay buffer.
-
Prepare a serial dilution of the test compounds in assay buffer.
-
-
Assay Setup:
-
To each well of the 384-well plate, add 5 µL of the WDR5 protein solution.
-
Add 5 µL of the serially diluted test compounds or vehicle control (DMSO) to the respective wells.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of the fluorescently labeled MLL peptide solution to all wells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure fluorescence polarization on a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Co-Immunoprecipitation (Co-IP) to Validate In-Cell Interaction Disruption
This technique is used to confirm that the inhibitor disrupts the WDR5-MLL interaction within a cellular context.
Materials:
-
Cancer cell line expressing endogenous WDR5 and MLL (e.g., MV4-11)
-
Test compound (WDR5-MLL inhibitor)
-
Lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail
-
Anti-WDR5 antibody
-
Protein A/G magnetic beads
-
Wash buffer: Lysis buffer without protease inhibitors
-
Elution buffer: 2x Laemmli sample buffer
-
SDS-PAGE and Western blotting reagents
-
Anti-MLL antibody
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the test compound or vehicle control for the desired time and concentration.
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 30 minutes at 4°C.
-
Incubate the pre-cleared lysate with an anti-WDR5 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for an additional 2 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads three times with ice-cold wash buffer.
-
Elute the protein complexes by resuspending the beads in elution buffer and boiling for 5 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-MLL antibody to detect the co-immunoprecipitated MLL protein. An anti-WDR5 antibody should be used as a positive control for the immunoprecipitation.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K4me3
ChIP-seq is employed to assess the genome-wide changes in H3K4 trimethylation at MLL target gene promoters following inhibitor treatment.
Materials:
-
Cancer cell line (e.g., MV4-11)
-
Test compound (WDR5-MLL inhibitor)
-
Formaldehyde (37%)
-
Glycine
-
ChIP lysis buffer: 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, 0.1% SDS, and protease inhibitors
-
Sonication buffer: 10 mM Tris-HCl pH 8.0, 1 mM EDTA, 0.5 mM EGTA, and protease inhibitors
-
Anti-H3K4me3 antibody
-
Protein A/G magnetic beads
-
ChIP wash buffers (low salt, high salt, LiCl)
-
Elution buffer: 1% SDS, 0.1 M NaHCO3
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing platform
Protocol:
-
Cross-linking and Chromatin Preparation:
-
Treat cells with the test compound or vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-H3K4me3 antibody overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a DNA library from the purified ChIP DNA and sequence on a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome and perform peak calling to identify regions of H3K4me3 enrichment.
-
Compare the H3K4me3 profiles between inhibitor-treated and control samples to identify differential enrichment at MLL target genes.
-
AlphaLISA Assay for WDR5-MLL Interaction
The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay that can be adapted to study PPIs with high sensitivity.
Materials:
-
Recombinant His-tagged WDR5
-
Biotinylated peptide corresponding to the MLL WIN motif
-
Streptavidin-coated Donor beads
-
Anti-His Acceptor beads
-
AlphaLISA assay buffer
-
Test compounds
-
384-well ProxiPlate
Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound.
-
-
Assay Procedure:
-
To the wells of a ProxiPlate, add the test compound or vehicle control.
-
Add His-tagged WDR5 and the biotinylated MLL peptide.
-
Incubate for 30 minutes at room temperature.
-
Add a mixture of Streptavidin-coated Donor beads and anti-His Acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Measurement:
-
Read the plate on an Alpha-enabled plate reader.
-
-
Data Analysis:
-
A decrease in the AlphaLISA signal indicates disruption of the WDR5-MLL interaction. Calculate IC50 values as described for the FP assay.
-
This guide provides a foundational framework for the comparative analysis and validation of therapeutic agents targeting the WDR5-MLL axis. The provided data and protocols are intended to facilitate further research and development in this exciting area of oncology drug discovery.
References
OICR-9429 Analogs in Leukemia Models: A Comparative Analysis
A new frontier in targeting leukemia vulnerabilities emerges with the development of OICR-9429 and its analogs. These small molecules, designed to disrupt the critical interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1), show significant promise in preclinical leukemia models. This guide provides a comparative analysis of OICR-9429 and its key analogs, presenting experimental data, detailed methodologies, and a look into their mechanisms of action.
OICR-9429 is a potent antagonist of the WDR5-MLL interaction, binding to WDR5 with high affinity and disrupting the MLL1 complex, which is crucial for the methylation of histone H3 on lysine 4 (H3K4).[1][2] This epigenetic modification plays a significant role in gene transcription, and its dysregulation is a hallmark of certain leukemias, particularly those with MLL rearrangements or specific transcription factor mutations.[3][4] OICR-9429 has demonstrated selective inhibition of proliferation and induction of differentiation in acute myeloid leukemia (AML) cells, especially those expressing a mutated form of the transcription factor C/EBPα known as p30.[5]
The exploration of OICR-9429's scaffold has led to the development of analogs with potentially superior therapeutic properties. A notable example is the development of proteolysis-targeting chimeras (PROTACs), such as MS67, which are designed to not just inhibit but actively degrade the WDR5 protein. This approach offers a distinct and potentially more effective strategy for eliminating the oncogenic activity of the WDR5-MLL complex.
Comparative Performance of OICR-9429 and Analogs
The following tables summarize the quantitative data on the performance of OICR-9429 and its analog, the WDR5 degrader MS67, in various experimental settings.
| Compound | Target(s) | Binding Affinity (KD/Ki) | Cell Line | IC50/GI50 | Reference |
| OICR-9429 | WDR5-MLL Interaction | KD = 93 ± 28 nM | MV4;11 (AML) | ~5 µM | [1][5] |
| Ki = 64 nM | [6] | ||||
| MS67 (PROTAC) | WDR5 (Degrader) | Not Reported | MV4;11 (AML) | Potent WDR5 degradation | [6] |
Table 1: In Vitro Performance of OICR-9429 and MS67 in Leukemia Cell Lines. This table highlights the binding affinity of OICR-9429 to WDR5 and its anti-proliferative effect in an AML cell line. MS67 is presented as a potent degrader of WDR5.
Mechanism of Action: Inhibition vs. Degradation
OICR-9429 functions as a competitive inhibitor, occupying the "WIN" site on the WDR5 protein, a pocket where MLL1 and other proteins normally bind.[3][5] This blockage prevents the proper assembly of the MLL1 complex, leading to reduced H3K4 methylation at target gene promoters, cell cycle arrest, and apoptosis in susceptible leukemia cells.[4]
PROTACs like MS67, derived from OICR-9429, take a different approach.[6] They are bifunctional molecules that simultaneously bind to WDR5 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of WDR5, marking it for degradation by the proteasome. This degradation mechanism can lead to a more profound and sustained depletion of the target protein compared to simple inhibition.[6]
Figure 1. OICR-9429 Inhibition vs. PROTAC Degradation. This diagram illustrates the distinct mechanisms of action of OICR-9429 and its PROTAC analog, MS67.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experiments used to evaluate OICR-9429 and its analogs.
Cell Viability Assay
This assay measures the effect of the compounds on the proliferation of leukemia cells.
-
Cell Seeding: Leukemia cell lines (e.g., MV4;11) are seeded in 96-well plates at a specific density (e.g., 20,000 cells/well).[1]
-
Compound Treatment: Cells are treated with a range of concentrations of OICR-9429 or its analogs. A vehicle control (e.g., DMSO) is also included.[1]
-
Incubation: The plates are incubated for a set period (e.g., 72 hours) under standard cell culture conditions.[1]
-
Viability Measurement: Cell viability is assessed using a luminescent cell viability assay (e.g., CellTiter-Glo®), which measures ATP levels as an indicator of metabolically active cells.[1]
-
Data Analysis: The luminescence signal is measured, and IC50 values are calculated, representing the concentration of the compound that inhibits cell growth by 50%.
Figure 2. Cell Viability Assay Workflow. A flowchart outlining the key steps in determining the anti-proliferative effects of the compounds.
Co-Immunoprecipitation (Co-IP)
This technique is used to determine if OICR-9429 disrupts the interaction between WDR5 and other proteins in the MLL1 complex within cells.
-
Cell Lysis: Leukemia cells treated with OICR-9429 or a control are lysed to release cellular proteins.
-
Immunoprecipitation: An antibody specific to a tagged version of WDR5 (e.g., FLAG-tagged WDR5) is added to the cell lysate to pull down WDR5 and any interacting proteins.[5]
-
Washing: The antibody-protein complexes are washed to remove non-specific binding.
-
Elution: The bound proteins are eluted from the antibody.
-
Western Blotting: The eluted proteins are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against MLL and RBBP5 to detect their presence. A reduction in the amount of co-immunoprecipitated MLL and RBBP5 in the OICR-9429-treated samples indicates a disruption of the protein-protein interaction.[5]
Future Directions
The development of OICR-9429 and its analogs represents a significant advancement in the targeted therapy of leukemia. While OICR-9429 effectively inhibits the WDR5-MLL interaction, the emergence of PROTAC degraders like MS67 offers a potentially more potent and durable anti-leukemic effect.[6] Further research is needed to fully characterize the in vivo efficacy and safety profiles of these compounds. Additionally, the identification of predictive biomarkers will be crucial for selecting patients who are most likely to benefit from these novel therapeutic agents. The synergistic potential of combining WDR5 inhibitors or degraders with other anti-leukemic drugs also warrants investigation.[7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. scitechnol.com [scitechnol.com]
- 3. ir.vanderbilt.edu [ir.vanderbilt.edu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
A Head-to-Head Battle: Evaluating WDR5 Inhibitors in Biochemical Assays
A Comparative Guide for Researchers and Drug Development Professionals
The WD40-repeat-containing protein 5 (WDR5) has emerged as a critical epigenetic regulator and a promising therapeutic target in various cancers, including those driven by Mixed Lineage Leukemia (MLL) fusion proteins and MYC overexpression. WDR5 acts as a scaffold, facilitating the interaction between key proteins such as the histone methyltransferase MLL1 and the oncoprotein MYC, thereby promoting their chromatin localization and oncogenic function. The development of small molecule inhibitors that disrupt these protein-protein interactions (PPIs) is a key strategy in targeting WDR5.
This guide provides a side-by-side evaluation of prominent WDR5 inhibitors based on their performance in widely used biochemical assays. We present a summary of their potency, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathway and experimental workflows to aid researchers in selecting and evaluating these critical research tools.
Comparative Potency of WDR5 Inhibitors
The inhibitory activity of small molecules against the WDR5 interaction with its partners, typically a peptide from MLL (WIN motif) or MYC (WBM motif), is commonly assessed using various biochemical assays. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Ki or Kd) are key parameters to quantify their potency. Below is a summary of reported values for several well-characterized WDR5 inhibitors.
| Inhibitor | Target Interaction | Assay Type | IC50 | Ki / Kd | Reference |
| OICR-9429 | WDR5-MLL | TR-FRET | 21 nM | - | |
| WDR5-MLL | AlphaScreen | 780 nM | - | ||
| MM-102 | WDR5-MLL | FP | 2.4 nM | < 1 nM (Ki) | |
| MM-401 | WDR5-MLL | HTRF | 320 nM | - | |
| C6 | WDR5-MLL | FP | - | 0.5 µM (Ki) | |
| C16 | WDR5-MLL | FP | - | 0.9 µM (Ki) | |
| WDR5-IN-1 | WDR5-MLL | HMT assay | 2.2 nM | < 0.02 nM (Kd) | |
| WM-586 | WDR5-MYC | - | 101 nM | - |
Note: Assay conditions and peptide probes used can vary between studies, leading to differences in reported values. This table serves as a comparative guide.
WDR5 Signaling Pathway
WDR5 plays a crucial scaffolding role in distinct protein complexes, most notably the MLL/SET1 histone methyltransferase complexes and in conjunction with the MYC oncoprotein. These interactions are critical for gene regulation and are implicated in cancer.
Caption: WDR5 interacts with MLL1 and MYC to regulate gene expression.
Experimental Workflow: Inhibitor Evaluation
A typical workflow for the biochemical evaluation of WDR5 inhibitors involves a primary screen to identify hits, followed by secondary assays to confirm their activity and determine their potency and binding kinetics.
Caption: Workflow for identifying and characterizing WDR5 inhibitors.
Detailed Experimental Protocols
Reproducible and robust assays are crucial for the accurate evaluation of inhibitor potency. Below are detailed protocols for two common biochemical assays used in WDR5 inhibitor screening.
Fluorescence Polarization (FP) Assay for WDR5-MLL Interaction
This competitive binding assay measures the displacement of a fluorescently labeled peptide (tracer) derived from the MLL WIN motif from WDR5 by a test compound.
Materials:
-
Purified recombinant human WDR5 protein
-
Fluorescently labeled MLL peptide (e.g., FITC-labeled MLL-WIN peptide)
-
Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
Test compounds dissolved in DMSO
-
384-well, low-volume, black, non-binding surface microplates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of WDR5 protein in Assay Buffer. The final concentration should be at the Kd of the tracer-protein interaction.
-
Prepare a 2X solution of the fluorescently labeled MLL peptide in Assay Buffer. The final concentration should be low (e.g., 1-5 nM) to ensure a good assay window.
-
Prepare serial dilutions of the test compounds in 100% DMSO. Then, dilute these into Assay Buffer to create a 4X final concentration.
-
-
Assay Protocol:
-
Add 5 µL of the 4X test compound solution to the wells of the 384-well plate. Include controls with DMSO only for "no inhibition" and wells with a known inhibitor for "maximal inhibition".
-
Add 10 µL of the 2X WDR5 protein solution to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound-protein binding.
-
Add 5 µL of the 2X fluorescently labeled MLL peptide solution to all wells to initiate the competition reaction.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
The raw millipolarization (mP) values are used to calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
AlphaLISA Assay for WDR5-MYC Interaction
This bead-based proximity assay measures the disruption of the interaction between biotinylated MYC peptide and GST-tagged WDR5.
Materials:
-
Purified recombinant GST-tagged human WDR5 protein
-
Biotinylated peptide derived from the MYC WBM
-
AlphaLISA Glutathione Acceptor beads
-
Streptavidin-coated Donor beads
-
AlphaLISA Assay Buffer: 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA
-
Test compounds dissolved in DMSO
-
384-well, white, opaque microplates (e.g., OptiPlate)
-
AlphaLISA-compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 4X solution of the test compounds by serial dilution in Assay Buffer.
-
Prepare a 4X mix of GST-WDR5 and biotinylated-MYC peptide in Assay Buffer. The final concentrations will need to be optimized but are typically in the low nanomolar range.
-
Prepare a 2X solution of AlphaLISA Glutathione Acceptor beads in Assay Buffer.
-
Prepare a 2X solution of Streptavidin-coated Donor beads in Assay Buffer.
-
-
Assay Protocol:
-
Add 5 µL of the 4X test compound solution to the wells of the 384-well plate.
-
Add 5 µL of the 4X GST-WDR5/biotinylated-MYC peptide mix to the wells.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of the 2X AlphaLISA Glutathione Acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 10 µL of the 2X Streptavidin-coated Donor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaLISA-compatible reader.
-
-
Data Analysis:
-
The AlphaLISA signal is inversely proportional to the inhibitory activity of the compound.
-
Calculate the percent inhibition for each compound concentration relative to the high and low signal controls.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting to a dose-response curve.
-
This guide provides a foundational understanding of the biochemical evaluation of WDR5 inhibitors. The provided data and protocols should serve as a valuable resource for researchers aiming to investigate the therapeutic potential of targeting WDR5 in cancer and other diseases.
Safety Operating Guide
Proper Disposal of Dimethyl-F-OICR-9429-COOH: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of novel chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of Dimethyl-F-OICR-9429-COOH, a ligand for the WD40 repeat domain protein 5 (WDR5) utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). [1][2]
This compound is a research chemical with specific handling requirements to mitigate risks to personnel and the environment. Adherence to the following procedures is critical for maintaining a safe laboratory environment.
Safety and Hazard Information
A comprehensive understanding of the hazards associated with this compound is the first step in safe disposal. The Safety Data Sheet (SDS) classifies this compound as toxic if swallowed, in contact with skin, or if inhaled.[3]
| Hazard Classification | Description | Precautionary Statement Codes |
| Acute Oral Toxicity | Toxic if swallowed | H301 |
| Acute Dermal Toxicity | Toxic in contact with skin | H311 |
| Acute Inhalation Toxicity | Toxic if inhaled | H331 |
Data sourced from the this compound Safety Data Sheet.[3]
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, all personnel must wear appropriate Personal Protective Equipment (PPE).
| PPE Category | Specific Requirements |
| Hand Protection | Wear protective gloves. |
| Eye/Face Protection | Wear eye and face protection. |
| Body Protection | Wear protective clothing. |
This information is based on general laboratory safety protocols and specific recommendations for handling toxic chemicals.[3]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound in solid and liquid forms.
Waste Segregation and Collection:
-
Solid Waste:
-
Collect all unused or waste this compound powder in a dedicated, clearly labeled, and sealed container for chemical waste.
-
Any materials that have come into contact with the solid compound, such as weighing paper, spatulas, and contaminated gloves, must be considered chemical waste and placed in the same designated container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, clearly labeled, and sealed waste container.
-
Do not mix this waste stream with other incompatible chemicals.
-
Contaminated materials such as pipette tips, tubes, and vials should be disposed of as chemical waste.
-
Spill Management:
In the event of a spill, immediate and appropriate action is crucial.
-
For Solid Spills:
-
Avoid generating dust.
-
Carefully sweep or scoop the material into a designated, sealed container for hazardous waste.
-
-
For Liquid Spills:
-
Prevent further leakage or spreading.
-
Absorb the spill with a non-combustible absorbent material (e.g., vermiculite, sand, or earth).
-
Collect all spill cleanup materials into a designated, sealed container for hazardous waste.
-
-
Decontamination:
-
Decontaminate the spill area with a suitable solvent, such as alcohol.
-
Thoroughly wash the area after decontamination.[3]
-
Final Disposal:
-
All waste containing this compound must be disposed of through an approved waste disposal plant.[3][4][5]
-
Do not dispose of this chemical down the drain or in the general trash.
-
Strictly adhere to all local, state, and federal regulations for hazardous waste disposal.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling Dimethyl-F-OICR-9429-COOH
Audience: Researchers, scientists, and drug development professionals.
Compound Identification and Assumed Hazards
Dimethyl-F-OICR-9429-COOH is a ligand for the WD40 repeat domain protein 5 (WDR5) and is used in the synthesis of PROTACs.[1][2] Its molecular formula is C27H26F4N4O4.[2] A safety data sheet for the related compound OICR-9429 indicates that it causes skin irritation.[3] Based on its chemical structure, which includes a carboxylic acid group and fluorine atoms, the following hazards should be assumed:
-
Skin and Eye Irritant/Corrosive: The carboxylic acid moiety suggests it may cause skin and eye irritation or burns.[3]
-
Respiratory Irritant: As with many fine chemical powders, it may cause respiratory irritation if inhaled.
-
Toxicity: Organofluorine compounds can have unpredictable toxicological profiles.[4]
Personal Protective Equipment (PPE)
A comprehensive approach to PPE is mandatory to prevent exposure through dermal contact, inhalation, or accidental ingestion.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye Protection | Chemical safety goggles or a face shield. | Essential for protecting eyes from splashes. Standard safety glasses are not sufficient.[5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended. | Inspect gloves for any signs of damage before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[5] |
| Body Protection | A fully-fastened laboratory coat. A chemical-resistant apron is recommended for larger quantities. | Provides a barrier against accidental spills.[5] |
| Respiratory Protection | All handling of the solid compound or its solutions should be performed within a certified chemical fume hood. | To minimize the inhalation of any potential vapors or aerosols.[5] If a fume hood is not available, a NIOSH/MSHA approved respirator should be used.[6] |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects.[5] |
Operational Plan: Handling and Storage
A systematic workflow is crucial for minimizing exposure risk.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocols:
-
Preparation: Before handling, ensure your workspace within the chemical fume hood is clean and uncluttered.[5]
-
Handling:
-
Cleanup:
-
Storage:
Disposal Plan
Proper disposal of chemical waste is critical for environmental safety and regulatory compliance.
| Waste Type | Container | Labeling and Segregation | Disposal Route |
| Solid Waste (contaminated gloves, weigh boats, paper towels) | Dedicated, sealed hazardous waste bag. | Label as "Solid Halogenated Organic Waste". Do not mix with non-halogenated waste.[7] | Institutional Hazardous Waste Program. |
| Liquid Waste (unused solutions, solvent rinses) | Dedicated, sealed hazardous waste container. | Label as "Liquid Halogenated Organic Waste" and list all components. Do not mix with other waste streams.[8][9] | Institutional Hazardous Waste Program. |
Emergency Procedures
In case of accidental exposure, immediate and appropriate action is critical.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing.[10][11] If skin irritation occurs or persists, seek medical advice.[3] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10][11] Seek immediate medical attention.[12] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[6] Call a poison control center or seek immediate medical attention.[13] |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to handle it, wear appropriate PPE, contain the spill with an absorbent material, and clean the area. For large spills, contact your institution's emergency response team.[10][11] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sustainabilityservices.eurofins.com [sustainabilityservices.eurofins.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bucknell.edu [bucknell.edu]
- 8. nipissingu.ca [nipissingu.ca]
- 9. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 12. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 13. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
